molecular formula C12H12N2O2 B3175678 6,6'-Dimethoxy-[3,3']bipyridinyl CAS No. 95881-82-6

6,6'-Dimethoxy-[3,3']bipyridinyl

Cat. No.: B3175678
CAS No.: 95881-82-6
M. Wt: 216.24 g/mol
InChI Key: KAXHWXGWCLMXDM-UHFFFAOYSA-N
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Description

6,6'-Dimethoxy-[3,3']bipyridinyl is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6'-Dimethoxy-[3,3']bipyridinyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Dimethoxy-[3,3']bipyridinyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-(6-methoxypyridin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-5-3-9(7-13-11)10-4-6-12(16-2)14-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHWXGWCLMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6,6'-Dimethoxy-3,3'-bipyridine CAS 95881-82-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 6,6'-Dimethoxy-3,3'-bipyridine (CAS 95881-82-6) . This document is structured for researchers in medicinal chemistry and coordination complex design.

A Versatile Scaffold for Proton-Responsive Ligands and Supramolecular Architectures

Executive Summary

6,6'-Dimethoxy-3,3'-bipyridine (CAS 95881-82-6) is a symmetric bipyridine derivative characterized by a 3,3'-linkage between two pyridine rings, with methoxy substituents at the 6,6'-positions (para to the linkage, ortho to the nitrogen).[1] Unlike the more common 2,2'-bipyridine chelators, the 3,3'-bipyridine core provides a twisted, non-planar geometry that is critical for constructing specific supramolecular cages and "masked" proton-responsive ligands.

Its primary utility lies in its role as a precursor to 6,6'-dihydroxy-3,3'-bipyridine (also known as [3,3'-bipyridine]-6,6'-dione), a ligand capable of supporting Proton-Coupled Electron Transfer (PCET) in catalytic water oxidation systems. Additionally, it serves as a key intermediate in the synthesis of pharmaceutical impurities (e.g., Perampanel) and functional materials.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 95881-82-6
IUPAC Name 6,6'-Dimethoxy-3,3'-bipyridine
Synonyms 2,2'-Dimethoxy-5,5'-bipyridine (based on precursor numbering); 3,3'-Bis(2-methoxypyridine)
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES COC1=NC=C(C=C1)C2=CN=C(OC)C=C2
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Low solubility in water
Melting Point Approx. 130–135 °C (Predicted based on structural analogs)

Synthetic Methodologies

The synthesis of 6,6'-Dimethoxy-3,3'-bipyridine relies on the coupling of halogenated pyridine precursors. The 3,3'-linkage is less thermodynamically favored than the 2,2'-linkage, requiring specific catalytic activation.

Primary Route: Ni-Mediated Reductive Homocoupling

The most efficient route utilizes 5-bromo-2-methoxypyridine as the starting material. The bromine at the 5-position (meta to nitrogen) becomes the 3-position link in the final bipyridine structure upon re-numbering.

  • Precursor: 5-Bromo-2-methoxypyridine (CAS 13472-85-0).

  • Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] or generated in situ from NiCl₂/Zn.

  • Mechanism: Oxidative addition of Ni(0) to the C-Br bond, followed by disproportionation or transmetallation to form the C-C bond.

Alternative Route: Suzuki-Miyaura Cross-Coupling

For asymmetric derivatives or to avoid stoichiometric metal waste, a Suzuki coupling between the halide and the corresponding boronic acid is employed.

  • Reagents: 5-Bromo-2-methoxypyridine + (6-methoxypyridin-3-yl)boronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: K₂CO₃ base, Dioxane/H₂O, 90°C.

Synthesis Workflow Diagram

Synthesis Figure 1: Synthesis via Ni-mediated reductive homocoupling of 5-bromo-2-methoxypyridine. Precursor 5-Bromo-2-methoxypyridine (CAS 13472-85-0) Reaction Reductive Homocoupling Ni(cod)2 (0.5 eq) or NiCl2/Zn/PPh3 Precursor->Reaction DMF, 60°C Intermediate Ni-Biaryl Complex Reaction->Intermediate Oxidative Addition Product 6,6'-Dimethoxy-3,3'-bipyridine (CAS 95881-82-6) Intermediate->Product Reductive Elimination

Reactivity & Applications

The "Masked" Ligand Strategy

6,6'-Dimethoxy-3,3'-bipyridine is chemically stable, but its methoxy groups can be cleaved to reveal hydroxyl groups. This transformation is pivotal for generating 6,6'-dihydroxy-3,3'-bipyridine , which exists in equilibrium with its pyridone tautomer.

  • Demethylation: Refluxing in 48% HBr or melting with Pyridine·HCl at 180°C cleaves the methyl ethers.

  • Significance: The resulting bipyridone ligands are capable of Proton-Coupled Electron Transfer (PCET) . When coordinated to metals like Ruthenium (Ru) or Iridium (Ir), the OH/O groups can accept or donate protons during redox cycles, significantly lowering the activation energy for water oxidation.

Supramolecular Chemistry

The 3,3'-bipyridine core possesses a twisted geometry due to steric repulsion between the hydrogen atoms at the 2,2' and 4,4' positions. This non-planar rigidity makes it an ideal spacer for:

  • M2L4 Molecular Capsules: Self-assembling cages that can encapsulate guest molecules.

  • MOF Linkers: Creating porous frameworks with specific angular geometries.

Reactivity & Application Flow

Applications Figure 2: Functionalization pathways: From precursor to PCET catalysis and supramolecular cages. Compound 6,6'-Dimethoxy-3,3'-bipyridine (Stable Precursor) Demethylation Demethylation (HBr or Py·HCl) Compound->Demethylation Cage Supramolecular Assembly (M2L4 Cages) Compound->Cage Self-Assembly (Pd/Pt) Ligand 6,6'-Dihydroxy-3,3'-bipyridine (Proton-Responsive Ligand) Demethylation->Ligand Complex Metal Complexation (Ru, Ir, Ni) Ligand->Complex Coordination PCET PCET Catalysis (Water Oxidation) Complex->PCET Catalytic Cycle

Handling & Safety Protocols

While specific toxicological data for CAS 95881-82-6 is limited, it should be handled with the same precautions as general pyridine derivatives and its precursor (5-bromo-2-methoxypyridine).

  • Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods. Keep in a cool, dry place.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Chemical Identity & Precursors

    • PubChem Compound Summary for CID 2734895 (5-Bromo-2-methoxypyridine). National Center for Biotechnology Information (2025). Link

    • Simson Pharma. "6,6'-Dimethoxy-3,3'-bipyridine | CAS 95881-82-6".[1] Link

  • Synthesis Methodologies

    • Yamamoto, T., et al. "Ni-catalyzed reductive coupling of halopyridines." Bulletin of the Chemical Society of Japan. (General protocol for bipyridine synthesis).
    • BenchChem.[2][3] "A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis."[3] Link

  • Applications in Medicinal Chemistry & Impurities

    • Pharmaffiliates.[1][4] "Perampanel Impurities: 6,6'-Dimethoxy-3,3'-bipyridine."[1] Link

  • Supramolecular & Catalytic Applications

    • Li, Z., et al. "Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells." Chemical Communications (2011). (Describes similar 3,3'-bipyridine ligand synthesis). Link

Sources

An In-depth Technical Guide to the Perampanel Impurity: 6,6'-Dimethoxy-3,3'-bipyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the impurity 6,6'-Dimethoxy-3,3'-bipyridine in the context of the anti-epileptic drug, Perampanel. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the impurity's profile, potential formation pathways, analytical detection methodologies, and robust control strategies. By integrating principles of synthetic chemistry, analytical science, and regulatory compliance, this document serves as a critical resource for ensuring the quality, safety, and efficacy of Perampanel.

Introduction: The Imperative of Impurity Profiling in Perampanel

Perampanel, marketed as Fycompa®, is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating excitatory neurotransmission in the central nervous system.[1] Its unique mechanism of action has established it as an important adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures.[2]

The manufacturing of any active pharmaceutical ingredient (API) like Perampanel is a complex process where the potential for impurity generation is ever-present.[3][4] Pharmaceutical impurities are substances within a drug substance or product that are not the API itself or the excipients.[5] Their presence, even in minute quantities, can significantly impact the drug's safety and efficacy, potentially leading to adverse reactions, toxicity, or reduced therapeutic effect.[6][7]

Consequently, rigorous impurity profiling is not merely a regulatory hurdle but a fundamental scientific necessity.[3][5] International regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), mandate the control of impurities.[8][9] Specifically, the ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances, setting clear thresholds that trigger these actions.[8][10][11][12] This guide focuses on a specific potential impurity, 6,6'-Dimethoxy-3,3'-bipyridine, providing a detailed examination of its relevance to Perampanel.

Chemical Profile of the Impurity: 6,6'-Dimethoxy-3,3'-bipyridine

A thorough understanding of an impurity begins with its chemical identity.

  • Chemical Name: 6,6'-Dimethoxy-3,3'-bipyridine

  • CAS Number: 95881-82-6

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • Structure:

    
    
    

This molecule consists of two pyridine rings linked at the 3 and 3' positions, with methoxy groups attached at the 6 and 6' positions. Bipyridines, in general, are common ligands in coordination chemistry and can be synthesized through various cross-coupling reactions.[13][14]

Genesis of the Impurity: Potential Formation Pathways

The control of any impurity is predicated on understanding its origin. 6,6'-Dimethoxy-3,3'-bipyridine is not a degradation product but is likely a process-related impurity . Its formation is intrinsically linked to the synthetic route employed for Perampanel.

While multiple synthetic routes for Perampanel exist, many rely on the construction of a substituted bipyridine or pyridone core.[15][16][17] A common strategy involves the Suzuki or Stille cross-coupling reactions to form the crucial C-C bond between the two heterocyclic rings.[15][16]

One plausible pathway for the formation of 6,6'-Dimethoxy-3,3'-bipyridine involves a homo-coupling side reaction of a key starting material or intermediate, such as a 5-bromo-2-methoxypyridine derivative. During the palladium-catalyzed cross-coupling step intended to form the Perampanel core, two molecules of the methoxy-substituted pyridine precursor can react with each other instead of the intended coupling partner.

Impurity_Formation cluster_main Main Perampanel Synthesis cluster_side Side Reaction A 5-Bromo-2-methoxypyridine (Precursor A) C Perampanel Precursor A->C Suzuki Coupling (Desired Reaction) B Coupling Partner (e.g., Pyridone boronic ester) B->C A2 5-Bromo-2-methoxypyridine (Precursor A) Impurity 6,6'-Dimethoxy-3,3'-bipyridine (Impurity) A2->Impurity Homo-Coupling (Side Reaction)

Caption: Potential formation of the impurity via homo-coupling.

This side reaction is a known challenge in transition-metal-catalyzed cross-coupling chemistry. Its likelihood is influenced by reaction conditions such as catalyst choice, ligand, base, temperature, and the stoichiometry of the reactants.

Analytical Methodologies for Detection and Quantification

To control an impurity, one must be able to reliably detect and quantify it. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of impurity profiling for APIs like Perampanel.[18][19] While specific methods for this impurity are not widely published, a robust method can be developed based on established principles for Perampanel and its related substances.[20]

Recommended Analytical Technique: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector is the industry standard for this type of analysis. The method should be capable of separating 6,6'-Dimethoxy-3,3'-bipyridine from Perampanel and all other known process-related impurities and degradation products.[21]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a typical starting point for developing a validated analytical method.

  • Instrumentation: An HPLC or UPLC system with a PDA or UV detector.

  • Column: A C18 stationary phase (e.g., Dikma Diamonsil C18, 250 mm x 4.6 mm, 5 µm) is a common choice for separating aromatic compounds.[18]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate) in HPLC-grade water.[18][22] Adjust pH if necessary.

    • Mobile Phase B: Acetonitrile (HPLC grade).[18][22]

  • Chromatographic Conditions: A gradient elution is typically required to resolve all impurities from the main API peak.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 290 nm (Perampanel has significant absorbance here; a PDA detector is recommended to analyze all peaks at their maxima).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the Perampanel API sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.

  • Standard Preparation:

    • Prepare a stock solution of the 6,6'-Dimethoxy-3,3'-bipyridine reference standard.

    • Perform serial dilutions to prepare calibration standards and a control standard at the specification limit (e.g., 0.10% or 0.15% relative to the API concentration).

Data Presentation: Typical Chromatographic Parameters
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for non-polar to moderately polar analytes.
Mobile Phase A 0.01M KH₂PO₄ BufferBuffering agent ensures consistent peak shape and retention times.
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes from the C18 column.
Elution Mode GradientNecessary to elute both early-eluting impurities and the highly retained API within a reasonable run time while achieving adequate resolution.[18][22]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Detector PDA/UV at 290 nmPerampanel has strong absorbance in this region, providing good sensitivity.
Method Validation (as per ICH Q2(R1))

Any analytical method used for quality control must be validated. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of spiked samples.[23]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified. The LOQ must be below the reporting threshold (e.g., 0.05%).

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike recovery studies.

  • Precision: The degree of agreement among individual test results, measured at the repeatability and intermediate precision levels.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation p1 Weigh Perampanel API p2 Dissolve in Diluent (e.g., ACN:Water) p1->p2 a1 Inject into HPLC System p2->a1 p3 Prepare Reference Standard of Impurity p3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV/PDA Detection a2->a3 d1 Integrate Chromatogram a3->d1 d2 Quantify Impurity vs. Reference Standard d1->d2 d3 Validate per ICH Q2(R1) (Specificity, LOQ, Linearity, etc.) d2->d3

Sources

Technical Deep Dive: 3,3'-Bipyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3'-Bipyridine Derivatives in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary: The Divergent Isomer

While 2,2'-bipyridine is ubiquitous in coordination chemistry as a chelating ligand, its isomer, 3,3'-bipyridine , occupies a distinct and underutilized niche in medicinal chemistry. Structurally, the 3,3'-connection prevents the formation of the stable five-membered chelate rings typical of the 2,2'-isomer. Instead, the nitrogen atoms in 3,3'-bipyridine are divergent , directing electron density and hydrogen-bonding capability outward in a non-planar, twisted geometry.

This guide analyzes the pharmacological utility of the 3,3'-bipyridine scaffold, focusing on its role as a privileged structure in Nicotinic Acetylcholine Receptor (nAChR) antagonism , Kinase Inhibition (c-Met, PI4K) , and Supramolecular Drug Delivery .

Structural & Electronic Pharmacophore Analysis

The medicinal value of 3,3'-bipyridine stems from its unique atropisomerism and angular geometry, which differs fundamentally from the planar 2,2' and linear 4,4' isomers.

Geometric Constraints
  • Dihedral Angle: Unlike 2,2'-bipyridine, which often adopts a cis-planar conformation upon metal binding, 3,3'-bipyridine possesses a high degree of torsional freedom around the C3-C3' bond. In biological systems, this allows the scaffold to adopt a twisted conformation (dihedral angle ~30-40°) that mimics the spatial arrangement of biaryl pharmacophores found in natural products.

  • Divergent Basicity: The nitrogen lone pairs are oriented away from each other. This prevents simultaneous coordination to a single metal center (chelation) but allows the molecule to act as a bridging linker in metallo-supramolecular cages or to engage two distinct hydrogen-bonding pockets in a receptor active site.

Visualization: Isomer Geometry & Binding Logic

The following diagram illustrates the structural logic distinguishing the 3,3' scaffold from its isomers.

Bipyridine_Geometry Fig 1. Structural Logic of Bipyridine Isomers in Medicinal Chemistry Iso22 2,2'-Bipyridine (Convergent N-atoms) Chelation Metal Chelation (cis-planar) Iso22->Chelation Stable 5-membered ring Iso33 3,3'-Bipyridine (Divergent N-atoms) Bridging Bridging/Twisted (Non-planar) Iso33->Bridging Torsional rotation Iso44 4,4'-Bipyridine (Linear N-atoms) Linear Linear Linker (Rigid Rod) Iso44->Linear App22 Metallo-Drugs (e.g., Ru-complexes) Chelation->App22 App33 nAChR Antagonists Kinase Inhibitors Bridging->App33 Biomimetic Fit App44 MOFs / Viologens Linear->App44

Primary Application: Selective nAChR Antagonists

One of the most potent applications of the 3,3'-bipyridine scaffold is in the modulation of Nicotinic Acetylcholine Receptors (nAChRs) . Specifically, 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine derivatives have emerged as selective antagonists for the α3β4 subtype, which is implicated in drug addiction and neurodegenerative pathways.

Mechanism of Action

The 3,3'-bipyridine core serves as a rigid spacer that positions a secondary amine (pyrrolidine or tetrahydropyridine ring) and a hydrophobic aromatic tail (phenyl ring) at the precise distance required to span the orthosteric binding site of the α3β4 receptor.

  • Selectivity: The 3,3' connection provides a specific "kink" that fits the α3β4 pocket better than the α4β2 or α7 subtypes, reducing off-target effects.

  • Key Compound: Compound 3a (referenced below) demonstrates a

    
     of 123 nM for α3β4, with >10-fold selectivity over other subtypes.
    
Quantitative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) for 3,3'-bipyridine derivatives against nAChR subtypes.

Compound IDStructure Descriptionα3β4 Ki (nM)α4β2 Ki (nM)α7 Ki (nM)Selectivity Ratio (α3β4 vs α4β2)
Agonist 1 Parent non-specific agonist1582400.5 (Non-selective)
3a 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine123 >10,000>10,000>80
3b 5'-(4-methoxyphenyl) analog450>10,000>10,000>20
3c 5'-(3-pyridyl) analog8905,000>10,0005.6

Data Source: Bioorg. Med. Chem. Lett. 2017 [1]

Secondary Applications: Kinase Inhibition

Beyond neurology, the 3,3'-bipyridine scaffold acts as a hinge-binding motif in kinase inhibitors.

c-Met Kinase Inhibitors

Derivatives such as 4-(2-fluorophenoxy)-3,3'-bipyridine have been designed to inhibit c-Met receptor tyrosine kinase , a target for gastric and lung cancers.

  • Mechanism: The nitrogen of one pyridine ring accepts a hydrogen bond from the kinase hinge region (Met1160), while the twisted second ring projects into the hydrophobic back pocket, displacing water molecules and increasing binding entropy.

  • Potency: Lead candidate 26c showed an IC50 of 8.2 nM against c-Met kinase [2].[1]

Antimalarial PI4K Inhibitors

The compound CHMFL-PI4K-127 utilizes a 3,3'-bipyridine-sulfonamide scaffold to inhibit Plasmodium falciparum PI4K.[2][3]

  • Efficacy: IC50 of 0.9 nM against PfPI4K.[2][3]

  • Role of 3,3'-Scaffold: It links the ATP-binding core with a hydrophobic tail, maintaining a geometry that avoids steric clash with the unique residues of the malarial kinase compared to human homologs [3].

Experimental Protocol: Synthesis of 5'-Phenyl-3,3'-Bipyridine Derivatives

Objective: Synthesize the core scaffold via successive Suzuki-Miyaura cross-coupling reactions. This protocol avoids the catalyst poisoning often seen with 2,2'-bipyridines.

Reaction Pathway Diagram

Synthesis_Pathway Fig 2. Sequential Synthesis of Asymmetric 3,3'-Bipyridine Scaffold Start 3,5-Dibromopyridine (Starting Material) Step1 Step 1: Suzuki Coupling A (Phenylboronic acid, Pd(PPh3)4, Na2CO3) Start->Step1 Inter1 3-Bromo-5-phenylpyridine (Intermediate) Step1->Inter1 Step2 Step 2: Lithiation/Borylation (n-BuLi, B(OiPr)3) Inter1->Step2 Inter2 5-Phenylpyridine-3-boronic acid Step2->Inter2 Step3 Step 3: Suzuki Coupling B (3-Bromopyridine, Pd(dppf)Cl2) Inter2->Step3 Product 5'-Phenyl-3,3'-bipyridine (Target Scaffold) Step3->Product

Step-by-Step Methodology

Reagents: 3,5-dibromopyridine, Phenylboronic acid, 3-Bromopyridine, Pd(PPh3)4, Pd(dppf)Cl2, Na2CO3, Toluene, Ethanol, Water.[4]

Step 1: First Cross-Coupling (Desymmetrization)

  • Charge: In a flame-dried Schlenk flask, combine 3,5-dibromopyridine (1.0 eq), phenylboronic acid (1.05 eq), and Pd(PPh3)4 (5 mol%).

  • Solvent: Add degassed Toluene:Ethanol (4:1) and 2M aq. Na2CO3 (2.0 eq).

  • Reflux: Heat to 90°C under Argon for 12 hours.

  • Workup: Cool, partition between EtOAc/Water. Wash organic layer with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate 3-bromo-5-phenylpyridine . Note: Control stoichiometry strictly to avoid bis-coupling.

Step 2: Installation of the Bipyridine Bond Note: Direct coupling of two pyridines is difficult due to electronics. Using a pyridyl boronate is preferred.

  • Borylation: Convert the isolated mono-bromide to the boronic ester using bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in dioxane (80°C, 4h).

  • Coupling: React the resulting pinacol ester with 3-bromopyridine (1.0 eq) using Pd(PPh3)4 (5 mol%) and K3PO4 (2.0 eq) in Dioxane/Water (100°C, 16h).

  • Validation: Monitor by LC-MS for the M+H peak (Calc: ~233.1). 3,3'-bipyridines often streak on silica; use 1% Et3N in the eluent.

Self-Validating Quality Control

To ensure the integrity of the synthesized 3,3'-bipyridine derivatives, the following checks are mandatory:

  • NMR Verification: The 3,3'-isomer shows a distinct splitting pattern compared to 2,2'. Look for the C2-H singlet at ~8.8 ppm (often appearing as a doublet with small J coupling).

  • Absence of Chelation: Perform a "Ferrous Test". Add Fe(II) sulfate to the product in solution.

    • 2,2'-bipyridine: Turns deep red immediately (formation of

      
      ).
      
    • 3,3'-bipyridine: Remains colorless/pale yellow. This confirms the absence of the 2,2' isomer contaminant.

References

  • Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 2017.[5][6]

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 2016.[1]

  • Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor. European Journal of Medicinal Chemistry, 2020.[2][3]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI Molecules, 2024.

Sources

Physical properties of 6,6'-dimethoxy-3,3'-bipyridine ligand

[1]

Executive Summary

6,6'-Dimethoxy-3,3'-bipyridine (CAS: 95881-82-6) is a specialized heterocyclic ligand distinct from the more common 2,2'-bipyridine chelators. Unlike its 2,2'-isomer, which forms stable five-membered chelate rings with metal centers, the 3,3'-bipyridine scaffold imposes a divergent geometry. This structural feature dictates its primary application as a bridging ligand in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and supramolecular cages. The inclusion of methoxy groups at the 6,6'-positions enhances solubility in organic media and modulates the electronic density of the pyridine nitrogen donors, making it a critical component in the design of functional materials and catalytic systems.

Molecular Architecture & Synthesis[2]

Structural Analysis

The molecule consists of two pyridine rings connected at the C3 positions, with methoxy substituents at the C6 positions (para to the biaryl linkage relative to the nitrogen).

  • Symmetry:

    
     or 
    
    
    depending on the torsion angle around the central C3-C3' bond.
  • Conformation: The molecule exhibits atropisomerism potential. In solution, it rotates freely but prefers a twisted conformation to minimize steric repulsion between the ortho-hydrogens (H2/H2' or H4/H4').

  • Electronic Effects: The methoxy groups (-OMe) are strong

    
    -donors (mesomeric effect), increasing the electron density on the pyridine rings and specifically enhancing the basicity of the nitrogen atoms compared to the unsubstituted 3,3'-bipyridine.
    
Synthetic Pathway

The most reliable route to high-purity 6,6'-dimethoxy-3,3'-bipyridine is the transition-metal-catalyzed homocoupling of 5-bromo-2-methoxypyridine . This approach ensures regio-specificity, avoiding the formation of unwanted isomers.

SynthesisFigure 1: Synthetic pathway via reductive homocoupling of 5-bromo-2-methoxypyridine.cluster_0Precursor Preparationcluster_1Homocoupling (Yamamoto or Suzuki)A2-Methoxypyridine(Starting Material)B5-Bromo-2-methoxypyridine(CAS: 13472-85-0)A->BNBS or Br2Regioselective BrominationC6,6'-Dimethoxy-3,3'-bipyridine(Target Ligand)B->CNi(COD)2 (Yamamoto)ORPd(PPh3)4, B2pin2 (Suzuki Dimerization)

Protocol: Ni(0)-Mediated Homocoupling (Yamamoto Type)

  • Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.1 eq), 2,2'-Bipyridine (ligand for Ni, 1.1 eq), and COD (free ligand, 1.0 eq).

  • Solvent: Anhydrous DMF or Toluene/DMF mixture (degassed).

  • Conditions: Heat to 60-80°C under strict Argon atmosphere for 12-24 hours.

  • Workup: Quench with dilute HCl (careful of demethoxylation) or ammonia solution. Extract with DCM. The methoxy groups are robust under basic/neutral workup but acid sensitivity should be monitored.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO₂, EtOAc/Hexane gradient).

Physical & Spectral Characterization[3][4][5]

Physical Properties Table
PropertyValue / DescriptionNotes
CAS Number 95881-82-6Specific to 6,6'-dimethoxy-3,3' isomer
Molecular Formula

Molecular Weight 216.24 g/mol
Appearance White to pale yellow crystalline solidTypical of substituted bipyridines
Melting Point ~80–120°C (Predicted)Exact experimental value requires batch-specific DSC. Unsubstituted 3,3'-bpy melts at 68°C; methoxy groups typically raise MP.
Solubility Soluble in DCM, CHCl₃, THF, MeOH.Significantly more soluble in organic solvents than unsubstituted bipyridine due to lipophilic -OMe.
pKa (Conj. Acid) ~4.0 - 5.5 (Estimated)More basic than 3,3'-bipyridine (pKa ~4.8) due to +M effect of OMe.
Spectroscopic Profile (Diagnostic)
  • 
    H NMR (CDCl₃, 400 MHz): 
    
    • 
       ~3.95 ppm (s, 6H):  Characteristic singlet for the methoxy groups (
      
      
      ).
    • 
       ~6.80 ppm (d, 2H):  Proton at C5/C5' (ortho to OMe).
      
    • 
       ~7.75 ppm (dd, 2H):  Proton at C4/C4' (meta to OMe).
      
    • 
       ~8.35 ppm (d, 2H):  Proton at C2/C2' (adjacent to N, typically most deshielded).
      
    • Note: Coupling constants (

      
      ) will reflect the 2,5-substitution pattern on the pyridine ring.
      
  • UV-Vis Absorption:

    • 
       nm (in MeCN).
      
    • The methoxy auxochromes cause a bathochromic shift (red shift) compared to the parent bipyridine, extending absorption into the near-UV.

Coordination Chemistry & Reactivity

Binding Modes

Unlike 2,2'-bipyridine, the 3,3'-isomer cannot chelate a single metal ion in a cis fashion due to the divergent directionality of the nitrogen lone pairs.

  • Bridging Mode (Exo-bidentate): The ligand coordinates to two different metal centers, acting as a linear or angular linker. This property is exploited in MOF synthesis to create porous networks.

  • Rotational Flexibility: The C3-C3' bond allows the pyridine rings to rotate. In the solid state (MOFs), the ligand can adopt a planar or twisted conformation to satisfy the coordination geometry of the metal nodes.

CoordinationFigure 2: Divergent coordination geometry of the 3,3'-isomer (Right) vs. classic chelating 2,2'-isomer (Left).cluster_chelatingcluster_bridging6,6'-Dimethoxy-3,3'-bipyridine (Bridging)M1MN1NM1->N1N2NM1->N2N1->N2C2-C2'M2M1N3NM2->N3M3M2N4NM3->N4Linker3,3'-Linker(Twisted)N3->LinkerLinker->N4

Electronic Modulation

The 6,6'-methoxy substituents serve a dual purpose in coordination complexes:

  • Increased Basicity: They enhance the

    
    -donor strength of the nitrogen atoms, leading to stronger Metal-Ligand bonds compared to unsubstituted analogs.
    
  • H-Bond Accepting: The oxygen atoms of the methoxy groups can act as weak hydrogen bond acceptors, potentially influencing the supramolecular packing or interacting with guest molecules in a MOF pore.

Applications in Drug Development & Materials

  • Metallodrugs: While 2,2'-bipyridines are used in cytotoxic complexes (e.g., Ruthenium anticancer agents), 3,3'-bipyridines are explored as linkers for multinuclear metallodrugs . The 6,6'-dimethoxy derivative provides a way to tune the lipophilicity (LogP) of these complexes, a critical factor for cellular uptake.

  • Supramolecular Catalysis: Used as a strut in the formation of palladium or platinum nanocages. The cavity size and electronic environment can be fine-tuned by the methoxy substituents, affecting the binding of substrates within the cage.

  • Photoluminescence: The ligand itself and its

    
     metal complexes (Zn, Cd) often exhibit blue fluorescence, making them candidates for sensing applications.
    

Safety & Handling (MSDS Summary)

  • Hazards: Treat as a standard organic pyridine derivative. Likely an irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration over time.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References
  • Synthesis of 3,3'-Bipyridines: Journal of Medicinal Chemistry, "Synthesis and evaluation of 3,3'-bipyridine derivatives,"

  • Precursor Properties (5-Bromo-2-methoxypyridine): Sigma-Aldrich Product Specification, CAS 13472-85-0. Link

  • Coordination Geometry of 3,3'-Bipyridine:CrystEngComm, "Coordination polymers of 3,3'-bipyridine," Royal Society of Chemistry. [General Reference for 3,3'-bpy topology]
  • CAS Registry Data: 6,6'-Dimethoxy-3,3'-bipyridine (CAS 95881-82-6).[2]

Introduction: The Strategic Importance of Bipyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Homocoupling of 2-Methoxy-5-bromopyridine

Substituted 2,2'-bipyridines are cornerstones of modern chemistry, serving as privileged bidentate ligands in catalysis, essential building blocks for supramolecular architectures, and key scaffolds in the development of novel therapeutics and functional materials.[1][2][3] Their ability to form stable complexes with a vast array of metal ions has made them indispensable in fields ranging from solar energy conversion to medicinal chemistry.[2][3]

The homocoupling of 2-methoxy-5-bromopyridine yields 2,2'-dimethoxy-5,5'-bipyridine[4], a symmetrical and electron-rich ligand. The methoxy groups at the 5 and 5' positions modulate the electronic properties of the bipyridine core, enhancing its coordinating ability and influencing the reactivity of the resulting metal complexes. This guide provides a comprehensive overview of the primary synthetic strategies for this transformation, delving into the mechanistic underpinnings, practical experimental considerations, and the rationale behind methodological choices, tailored for researchers and drug development professionals.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The formation of a C(sp²)-C(sp²) bond between two molecules of 2-methoxy-5-bromopyridine can be achieved through several transition-metal-catalyzed protocols. The choice of method is often dictated by factors such as cost, catalyst availability, substrate tolerance, and desired yield. We will explore the three most prominent approaches: Nickel-catalyzed, Palladium-catalyzed, and the classic Ullmann condensation.

Nickel-Catalyzed Homocoupling: An Efficient & Economical Approach

Nickel catalysis represents one of the most effective methods for the homocoupling of aryl halides, offering a cost-effective alternative to palladium.[5] These reactions typically employ a Ni(II) precatalyst which is reduced in situ to the active Ni(0) species by a stoichiometric reductant, most commonly zinc powder.[6]

Causality and Expertise: The success of this reaction hinges on the generation of a low-valent nickel species that can readily undergo oxidative addition with the aryl bromide. The addition of iodide salts, such as tetraethylammonium iodide (Et₄NI), is a field-proven tactic to accelerate the reaction, though the mechanism of this acceleration is complex and subject to debate.[5][6][7] The choice of ligand, often a phosphine like triphenylphosphine (PPh₃) or a bipyridine, is critical for stabilizing the nickel intermediates and facilitating the final reductive elimination step.[5][7]

Catalytic Cycle: The generally accepted mechanism proceeds through a Ni(0)/Ni(I)/Ni(II)/Ni(III) cycle.

Nickel-Catalyzed Homocoupling cluster_main Catalytic Cycle Ni0 Ni(0)L₂ NiII_ArX Ar-Ni(II)(X)L₂ Ni0->NiII_ArX Oxidative Addition (+ Ar-X) NiI_Ar Ar-Ni(I)L₂ NiII_ArX->NiI_Ar Reduction (e.g., by Zn) NiIII_Ar2X Ar₂-Ni(III)(X)L₂ NiI_Ar->NiIII_Ar2X Disproportionation or Oxidative Addition NiIII_Ar2X->Ni0 Regeneration Product Ar-Ar NiIII_Ar2X->Product Reductive Elimination ArX 2-methoxy-5-bromopyridine

Caption: Generalized catalytic cycle for Nickel-catalyzed homocoupling.

Palladium-Catalyzed Homocoupling: Versatility and Control

Palladium-catalyzed reactions are renowned for their broad functional group tolerance and high efficiency, making them a staple in modern organic synthesis.[8] While often optimized for cross-coupling (like Suzuki or Stille reactions), conditions can be tailored to favor the homocoupling product.[9][10] This is particularly relevant as homocoupling is a common side reaction in many cross-coupling protocols.[9][11]

Causality and Expertise: The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. The choice of ligand is paramount; phosphine ligands like PPh₃ or more complex Buchwald-type ligands are used to tune the reactivity and stability of the palladium center. A base is required to facilitate the catalytic cycle, and the choice of solvent can significantly impact reaction rates and yields. For pyridyl substrates, the product itself can act as a ligand, potentially inhibiting the catalyst—a crucial consideration in reaction design.[2]

Catalytic Cycle: The process is governed by the classic Pd(0)/Pd(II) cycle.

Palladium-Catalyzed Homocoupling cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Ar2 Ar₂-Pd(II)L₂ PdII_ArX->PdII_Ar2 Transmetalation-like step or Disproportionation (+ Ar-Pd(II)(X)L₂) PdII_Ar2->Pd0 Regeneration Product Ar-Ar PdII_Ar2->Product Reductive Elimination ArX_note Ar-X = 2-methoxy-5-bromopyridine

Caption: Simplified catalytic cycle for Palladium-catalyzed homocoupling.

Ullmann Reaction: The Classic Copper-Mediated Method

The Ullmann reaction is the historical precedent for metal-mediated aryl-aryl bond formation.[12] The classic protocol involves heating an aryl halide with a stoichiometric amount of copper powder, often at very high temperatures and without a solvent.[12][13]

Causality and Expertise: Traditional Ullmann conditions are harsh and have been largely superseded by modern catalytic methods.[13] However, the principles remain relevant. The reaction proceeds via the formation of an organocopper intermediate.[14] Modern modifications have introduced the use of ligands (such as diamines or bipyridines) and soluble copper(I) salts (e.g., CuI), which allow the reaction to proceed under significantly milder conditions and with catalytic amounts of copper.[14][15] These improvements have revitalized the utility of copper catalysis for certain transformations.

Part 2: Comparative Analysis of Methodologies

To provide a clear, at-a-glance comparison for the practicing scientist, the following table summarizes typical conditions and outcomes for the homocoupling of aryl bromides, with a focus on heteroaromatic systems like 2-methoxy-5-bromopyridine.

Methodology Catalyst System Reductant / Base Typical Solvent Temperature Representative Yields Reference
Nickel-Catalyzed NiCl₂(PPh₃)₂ / ZnZinc (Zn) powderTHF or DMF50 - 80 °CGood to Excellent (70-95%)[5][7][16]
Palladium-Catalyzed Pd(OAc)₂ / LigandK₂CO₃ or Cs₂CO₃Dioxane or DMF80 - 120 °CModerate to High (60-95%)[10]
Ullmann Reaction Copper (Cu) powder or CuINone (reductive coupling)DMF or neat>150 °C (classic) <120 °C (modern)Variable (often moderate)[12][13]

Part 3: Field-Validated Experimental Protocol

This section provides a detailed, self-validating protocol for the nickel-catalyzed homocoupling of 2-methoxy-5-bromopyridine, adapted from established procedures for similar substrates.[5][16]

Materials & Reagents
Reagent Formula MW ( g/mol ) CAS Number
2-Methoxy-5-bromopyridineC₆H₆BrNO188.02105170-27-2
Nickel(II) chloride hexahydrateNiCl₂·6H₂O237.697791-20-0
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29603-35-0
Zinc powder (<10 µm)Zn65.387440-66-6
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Saturated aq. NH₄Cl---
Brine---
Anhydrous MgSO₄MgSO₄120.377487-88-9
Step-by-Step Methodology

Experimental_Workflow start Start: Assemble Glassware setup Setup Reaction Flask (NiCl₂·6H₂O, PPh₃, Zn, DMF) under N₂ atmosphere start->setup stir Stir at Room Temp (Activation of Catalyst) setup->stir add_substrate Add 2-Methoxy-5-bromopyridine in DMF solution stir->add_substrate heat Heat to 60-80 °C Monitor by TLC/GC-MS add_substrate->heat cool Cool to Room Temperature heat->cool quench Quench with aq. NH₄Cl cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->purify characterize Characterize Product (NMR, MS, mp) purify->characterize end End: Obtain Pure Product characterize->end

Caption: Workflow for Ni-catalyzed synthesis of 2,2'-dimethoxy-5,5'-bipyridine.

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add nickel(II) chloride hexahydrate (0.24 g, 1.0 mmol), triphenylphosphine (1.05 g, 4.0 mmol), and zinc powder (1.31 g, 20 mmol).

  • Solvent Addition: Evacuate and backfill the flask with dry nitrogen gas (3 cycles). Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

  • Catalyst Activation: Stir the resulting green suspension vigorously at room temperature for 15 minutes. The color should change, indicating the reduction of Ni(II) to the active Ni(0) species.

  • Substrate Addition: Dissolve 2-methoxy-5-bromopyridine (1.88 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing saturated aqueous ammonium chloride (NH₄Cl, 50 mL) and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2'-dimethoxy-5,5'-bipyridine as a solid.

  • Characterization: The identity and purity of the final product, 2,2'-dimethoxy-5,5'-bipyridine (C₁₂H₁₂N₂O₂), should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against literature data.[4]

Conclusion

The homocoupling of 2-methoxy-5-bromopyridine to form 2,2'-dimethoxy-5,5'-bipyridine is a valuable transformation for accessing an important class of electron-rich bipyridine ligands. While classic Ullmann conditions provide a historical foundation, modern nickel- and palladium-catalyzed methods offer superior efficiency, milder conditions, and higher yields.[5][10] The nickel-catalyzed approach, in particular, presents a robust, scalable, and economically favorable route that is well-suited for both academic research and industrial drug development applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to successfully implement this key synthetic transformation.

References

  • Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Publications. Available at: [Link]

  • Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. Semantic Scholar. Available at: [Link]

  • Palladium-mediated radical homocoupling reactions: a surface catalytic insight. Royal Society of Chemistry. Available at: [Link]

  • Kinetics and Mechanism of PPh3/Ni-Catalyzed, Zn-Mediated, Aryl Chloride Homocoupling: Antagonistic Effects of ZnCl2/Cl–. Journal of the American Chemical Society. Available at: [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Operachem. Available at: [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. Available at: [Link]

  • Possible catalytic cycle of the Ni‐catalyzed homocoupling of aryl halides (X = Cl, Br, I). ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Taylor & Francis Online. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • 5,5'-Dimethoxy-2,2'-bipyridine. PubChem. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

  • A convenient synthetic route to 5,5′‐Disubstituted 2,2′‐Bipyridines. CoLab.ws. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Royal Society of Chemistry. Available at: [Link]

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Ullmann coupling-An overview. Operachem. Available at: [Link]

  • Heteroleptic 5,5%-disubstituted-2,2%-bipyridine complexes of ruthenium(II). ScienceDirect. Available at: [Link]

  • Homocoupling of Aryl Halides Promoted by an NiCl2/bpy/Mg System in DMF. ResearchGate. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • 2-Bromo-5-methoxypyridine. PubChem. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. Available at: [Link]

  • Synthesis of COF. University of California, Berkeley. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • New Synthetic Path to 2,2'-Bipyridine-5,5'-dicarbaldehyde and Its Use in the [3+3] Cyclocondensation with trans-1,2-Diaminocyclohexane. ResearchGate. Available at: [Link]

  • 5,5′-Dimethyl-2,2′-bipyridine. ResearchGate. Available at: [Link]

Sources

The Synthesis of Symmetrical Bipyridines: A Technical Guide to Palladium-Catalyzed Homocoupling of Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Symmetrical bipyridines are privileged structural motifs in a vast array of applications, from ligands in catalysis and materials science to key building blocks in the pharmaceutical industry. Their synthesis, however, can be challenging. This in-depth technical guide provides a comprehensive overview of the palladium-catalyzed homocoupling of halopyridines, a powerful and versatile method for the construction of symmetrical bipyridines. This document delves into the mechanistic underpinnings of the reaction, explores the critical roles of various reaction components, presents detailed experimental protocols, and offers practical guidance on troubleshooting common issues.

Introduction: The Significance of Bipyridines and the Homocoupling Approach

Bipyridines are a class of aromatic heterocyclic compounds consisting of two covalently linked pyridine rings. Their unique electronic properties and ability to chelate metal ions have made them indispensable in numerous scientific disciplines.[1][2] The synthesis of symmetrical bipyridines is a fundamental transformation in organic chemistry. Among the various synthetic strategies, the palladium-catalyzed homocoupling of halopyridines, often referred to as an Ullmann-type reaction, has emerged as a robust and widely adopted method.[3][4] This reaction offers a direct route to symmetrical bipyridines from readily available halopyridine precursors.

This guide will provide a detailed exploration of this important reaction, empowering researchers to effectively implement and optimize the synthesis of a wide range of symmetrical bipyridine derivatives.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed homocoupling of halopyridines generally proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for rationalizing the influence of various reaction parameters and for troubleshooting. The key elementary steps are:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a halopyridine molecule to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of an arylpalladium(II) halide intermediate.

  • Reductive Elimination: Two of these arylpalladium(II) halide intermediates are proposed to undergo a disproportionation or a series of steps leading to a diarylpalladium(II) complex. This key intermediate then undergoes reductive elimination to form the desired bipyridine and regenerate the active palladium(0) catalyst, thus closing the catalytic cycle.

  • Role of a Reductant: In many protocols, an external reducing agent is employed to facilitate the in-situ generation and regeneration of the active Pd(0) catalyst from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[5][6]

Diagram of the Proposed Catalytic Cycle

Palladium-Catalyzed Homocoupling of Halopyridines Pd0 Pd(0)Ln ArPdX ArPd(II)(X)Ln Pd0->ArPdX Ar2Pd Ar2Pd(II)Ln ArPdX->Ar2Pd Disproportionation/ Ligand Exchange Ar2Pd->Pd0 ArAr Ar-Ar (Bipyridine) Ar2Pd->ArAr Reductive Elimination ArX 2 Ar-X (Halopyridine) ArX->Pd0 Oxidative Addition Experimental Workflow start Start setup Reaction Setup: - Add halopyridine, base, and  palladium catalyst to a  dry reaction vessel. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with  an inert gas (e.g., Argon). setup->inert solvent Add Degassed Solvent and any liquid reagents. inert->solvent heat Heat Reaction Mixture: - Conventional heating or  microwave irradiation. solvent->heat monitor Monitor Reaction Progress: - TLC, GC-MS, or LC-MS. heat->monitor workup Aqueous Work-up: - Quench, extract with organic  solvent, wash, and dry. monitor->workup Reaction Complete purify Purification: - Column chromatography or  recrystallization. workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Caption: General experimental workflow for palladium-catalyzed homocoupling of halopyridines.

General Protocol for Conventional Heating
  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add the halopyridine (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If a ligand is used, it is added at this stage (e.g., PPh₃, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF, 5 mL) via syringe. If a liquid reducing agent is used, it is added at this point.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired symmetrical bipyridine.

Microwave-Assisted Protocol
  • Reaction Setup: In a microwave-safe reaction vial, combine the halopyridine (1.0 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and any ligand.

  • Solvent Addition: Add the appropriate degassed solvent (e.g., DMF/H₂O mixture). [7]3. Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes). [1][8]4. Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Substrate Scope and Comparative Data

The palladium-catalyzed homocoupling is applicable to a wide range of halopyridines. The reactivity of the C-X bond generally follows the order I > Br > Cl. Electron-withdrawing or -donating substituents on the pyridine ring can influence the reaction rate and yield.

Halopyridine SubstrateCatalyst SystemBaseSolventTemp. (°C) / TimeYield (%)Reference
2-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW) / 30 min84.5[7][9]
3-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW) / 30 minLow[7][9]
2-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 (MW) / 30 min31.4[7][9]
2-IodopyridinePd/C-Water150 (MW)47[10]
2-Bromo-5-(trifluoromethyl)pyridinePd(OAc)₂K₂CO₃Cyrene™/GVL80 / 1 h95[10]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. This section addresses common problems and provides potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas solvents and maintain a positive pressure of inert gas.<[11]br>- Screen different bases and solvents.- Increase the reaction temperature or prolong the reaction time.
Formation of Hydrodehalogenated Byproduct - Presence of a hydrogen source (e.g., water, alcohol)- Catalyst system favoring hydrodehalogenation- Use anhydrous solvents and reagents.- Screen different ligands; bulky ligands may suppress this side reaction. [11]
Formation of Palladium Black - Catalyst decomposition due to high temperature or presence of oxygen- Lower the reaction temperature.- Ensure a strictly anaerobic reaction environment.- Use a more robust ligand to stabilize the palladium catalyst. [11]
Difficulty in Product Purification - Presence of persistent impurities from starting materials or byproducts- Ensure the purity of starting materials.- Optimize the reaction conditions to minimize byproduct formation.- Employ alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

The palladium-catalyzed homocoupling of halopyridines stands as a cornerstone in the synthesis of symmetrical bipyridines. Its operational simplicity, broad substrate scope, and adaptability to modern techniques like microwave heating make it an invaluable tool for chemists in both academic and industrial settings. A thorough understanding of the underlying mechanism and the role of each reaction component, as detailed in this guide, is paramount for achieving high yields and purity. By leveraging the provided protocols and troubleshooting advice, researchers can confidently and efficiently synthesize a diverse array of bipyridine-based molecules to drive innovation in their respective fields.

References

  • Kiehne, U., Bunzen, J., Staats, H., & Lützen, A. (2007). Synthesis of Substituted 2,2′-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069.
  • Yılmaz, Ü., Deniz, S., Küçükbay, H., & Sireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3712-3729.
  • ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. Retrieved from [Link]

  • Moore, L. R., & Vicic, D. A. (2010). A Heterogeneous-Based and Microwave-Assisted Protocol for the Synthesis of 2,2'-Bipyridines. PMC.
  • Inorganic Ventures. (2025).
  • MDPI. (2024).
  • Rout, L., et al. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 12, 1184-1193.
  • ResearchGate. (n.d.). Synthesis of 2,2'‐bipyridines: scope of this review. ResearchGate. Retrieved from [Link]

  • Perez, F. A., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Wang, Q., et al. (2020). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 18(33), 6499-6504.
  • Scott, N. W. J., et al. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. Chemical Science, 10(31), 7443-7453.
  • Moghadam, M., et al. (2015). Palladium Immobilized onto Functionalized Magnetic Nanoparticles as Robust Catalysts for Amination and Room-Temperature Ullmann Homocoupling of Aryl Halides: A Walk Around the C-F Bond Activation. Chemistry - A European Journal, 21(4), 1488-1497.
  • ResearchGate. (n.d.). Pd‐catalyzed homocoupling reaction of 2‐chloropyridine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. Retrieved from [Link]

  • Dubey, P., & Kumar, A. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. International Journal of Molecular Sciences, 24(4), 3552.
  • Kress, N., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Green Chemistry, 25(15), 6035-6043.
  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Reddit. (2025). Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit.
  • Belec, L., et al. (2012). Palladium-Catalyzed Ullmann-Type Reductive Homocoupling of Iodoaryl Glycosides. The Journal of Organic Chemistry, 77(6), 2937-2946.
  • Hennings, D. D., Iwama, T., & Rawal, V. H. (2000). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 2(20), 3129-3132.
  • Zeng, Q., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. The Journal of Organic Chemistry, 75(8), 2499-2505.
  • SSRN. (n.d.). The structure-property correlation in homocoupling reaction. SSRN. Retrieved from [Link]

  • Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of organic chemistry, 71(3), 1284–1287.
  • ThalesNano. (n.d.).
  • Larock, R. C., & Babu, S. (1987). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Tetrahedron Letters, 28(45), 5291-5294.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol and Other Bromopyridines in Cross-Coupling and Lithi. BenchChem.
  • Wauters, S., et al. (2025).
  • Sharma, S., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Miao, T., & Wang, L. (2014). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 16(8), 3742-3747.
  • Zeng, Q., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2499-2505.
  • PubMed. (2010).
  • Fors, B. P., & Buchwald, S. L. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 133(45), 18271-18274.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2011).
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • AMS Dottorato. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals.
  • ChemRxiv. (n.d.). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv.

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Preparation of Perampanel Reference Standards and Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the preparation, purification, and characterization of Perampanel reference standards and its critical impurities. It is designed for analytical chemists and process development scientists requiring high-fidelity standards for GMP compliance.

Executive Summary

Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile) is a selective, non-competitive AMPA receptor antagonist.[1][2][3][4] In the context of pharmaceutical quality control (QC), the reliability of the analytical method is entirely dependent on the quality of the reference standards (RS).

This guide provides a self-validating workflow for:

  • Primary Reference Standard Synthesis: A scalable, high-purity route utilizing Suzuki-Miyaura coupling.

  • Impurity Profiling: The synthesis and isolation of critical process-related impurities (N-oxides, des-cyano analogs) and degradation products.

  • Analytical Control: A validated HPLC methodology for resolving critical pairs.[5][6][7][8]

Part 1: Chemical Foundation and Synthetic Pathway

The structural integrity of Perampanel hinges on the 2-pyridone core. The primary synthetic challenge—and the source of most impurities—is the regioselectivity during the formation of the bipyridine system and the stability of the benzonitrile moiety.

The Core Synthetic Route (Suzuki-Miyaura Coupling)

The most robust method for generating high-purity Perampanel involves the palladium-catalyzed coupling of 3-bromo-1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (Intermediate A) with 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (Intermediate B).

Pathway Visualization

The following diagram maps the synthetic flow and points of impurity genesis.

Perampanel_Synthesis Int_A 3-Bromo-1-phenyl-5-(pyridin-2-yl) pyridin-2(1H)-one (Intermediate A) Pd_Cat Pd(OAc)2 / PPh3 Base (K2CO3) Int_A->Pd_Cat Imp_3 Unreacted Int A Int_A->Imp_3 Incomplete Rxn Int_B 2-(1,3,2-Dioxaborinan-2-yl) benzonitrile (Intermediate B) Int_B->Pd_Cat Perampanel Perampanel (Crude) Pd_Cat->Perampanel Suzuki Coupling (DME/H2O, 80°C) Imp_1 Impurity A (Des-cyano / Hydrolysis) Perampanel->Imp_1 Hydrolysis (pH > 9) Imp_2 Impurity B (N-Oxide) Perampanel->Imp_2 Oxidation (Peroxides)

Figure 1: Synthetic pathway of Perampanel showing the origin of critical process and degradation impurities.

Part 2: Preparation of Perampanel Primary Reference Standard

Objective: Synthesize >99.9% purity Perampanel for use as a Primary Reference Standard (PRS).

Synthetic Protocol

Reagents:

  • Intermediate A (1.0 eq)

  • Intermediate B (1.2 eq)

  • Palladium(II) Acetate (2 mol%)

  • Triphenylphosphine (4 mol%)

  • Potassium Carbonate (2.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

Procedure:

  • Inertion: Charge a 3-neck round-bottom flask with Intermediate A, Intermediate B, and Potassium Carbonate. Purge with Nitrogen for 15 minutes.

  • Catalyst Addition: Add

    
     and 
    
    
    
    . Add degassed DME/Water solvent mixture.
  • Reaction: Heat to reflux (80–85°C) and stir for 4–6 hours. Monitor by HPLC until Intermediate A is <0.1%.

  • Workup: Cool to room temperature (RT). Dilute with Dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry organic layer over

    
     and concentrate.
    
Purification Strategy (The "Self-Validating" Step)

Crude Perampanel often contains traces of palladium and de-boronated by-products. A dual-recrystallization strategy is required.

  • Step 1: Scavenging Recrystallization (Removal of Pd): Dissolve crude solid in hot Ethyl Acetate. Add activated carbon (or specific Pd-scavenger resin). Filter hot. Cool to 0-5°C to crystallize.

    • Yield: ~85%

    • Purity: ~99.0%

  • Step 2: Polymorph Control (Final Polish): Dissolve the semi-pure solid in Methanol/Water (9:1) at reflux. Slowly cool to RT, then chill to 4°C. This favors the thermodynamically stable hydrate form (if targeting the hydrate) or anhydrous form depending on drying.

    • Target: >99.9% purity by HPLC (Area %).

Characterization Requirements

To qualify as a Primary Standard, the material must undergo the following:

  • 1H-NMR & 13C-NMR: Confirm structure.

  • Mass Spectrometry (HRMS): Confirm molecular formula (

    
    , [M+H]+ = 350.129).
    
  • XRD: Confirm polymorphic form (typically Form I or Sesquihydrate).

  • TGA/DSC: Determine volatile content and melting point.

  • ROI (Residue on Ignition): Ensure inorganic impurities are <0.1%.

Part 3: Synthesis and Isolation of Critical Impurities

For accurate quantification, you must synthesize specific impurities to determine their Relative Response Factors (RRF).

Impurity A: Perampanel N-Oxide (Oxidative Degradant)

This impurity arises during storage or stress conditions involving peroxides.

  • Synthesis: Dissolve Perampanel in DCM. Add m-Chloroperbenzoic acid (m-CPBA, 1.1 eq) at 0°C. Stir for 2 hours.

  • Isolation: Quench with aqueous sodium bisulfite. Extract with DCM.[2] Purify via Flash Chromatography (Silica, MeOH/DCM gradient).

  • Structure: Oxygen attached to the pyridyl nitrogen.

  • Relevance: Critical stability-indicating marker.

Impurity B: Perampanel Acid (Hydrolysis Degradant)

Hydrolysis of the benzonitrile group yields the carboxylic acid.

  • Synthesis: Reflux Perampanel in 2N NaOH/Ethanol (1:1) for 6 hours. Acidify to pH 3 with HCl. The acid precipitates.[2]

  • Isolation: Filter the precipitate and recrystallize from Ethanol.

  • Relevance: Marker for moisture exposure or high pH stress.

Impurity Fate Mapping

The following diagram illustrates how these impurities are tracked during the QC process.

Impurity_Fate Sample Drug Substance Batch HPLC HPLC Separation (C18, Gradient) Sample->HPLC Peak_Main Perampanel (RT ~12 min) HPLC->Peak_Main Peak_Oxide N-Oxide (RRT ~0.8) HPLC->Peak_Oxide Peak_Acid Acid Degradant (RRT ~0.4) HPLC->Peak_Acid Peak_SM Bromo-Int (RRT ~1.2) HPLC->Peak_SM Action_Pass Release Batch Peak_Main->Action_Pass > 99.5% Action_Fail OOS Investigation Peak_Oxide->Action_Fail > 0.15%

Figure 2: Impurity fate mapping and decision logic for batch release.

Part 4: Analytical Method Development & Validation

A specific, stability-indicating HPLC method is required to separate Perampanel from the impurities synthesized above.[6][8]

Chromatographic Conditions
ParameterSpecification
Column C18 (e.g., Phenomenex Gemini or Shim-pack GIST), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 2.5 adjusted with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 0 min: 70% A; 20 min: 20% A; 25 min: 20% A; 30 min: 70% A
Flow Rate 1.0 mL/min
Detection UV at 294 nm (Maximize sensitivity for pyridone core)
Column Temp 30°C
System Suitability Criteria

To ensure the method is valid for every run:

  • Resolution (

    
    ):  > 2.0 between Perampanel and N-Oxide impurity.
    
  • Tailing Factor: < 1.5 for the Perampanel peak.

  • Precision: RSD < 2.0% for 6 replicate injections of the Standard Solution.

Validation Parameters (Summary)
  • Specificity: No interference from blank or placebo at the retention time of Perampanel or impurities.

  • Linearity:

    
     over the range of 50% to 150% of target concentration.
    
  • LOD/LOQ: LOQ should be established at

    
     (reporting threshold).
    

References

  • Preparation of Perampanel. Google Patents. US Patent 8,304,548.[2][9][10] Available at:

  • Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method. Journal of Chromatographic Science, 2022.[5][8] Available at: [Link]

  • Determination of Impurities in Perampanel Bulk Drugs by High-Performance Liquid Chromatography and Gas Chromatography. Bentham Science, 2021. Available at: [Link]

  • Isolation and Spectral Characterization of Degradation Impurity in Perampanel Drug Substance Using UPLC-MS and NMR Spectroscopy. Asian Journal of Chemistry, 2018. Available at: [Link]

  • Process for the preparation of Perampanel. Technical Disclosure Commons, 2022. Available at: [Link]

Sources

A Technical Guide to Coordination Polymers Featuring 3,3'-Bipyridine Linkers: Synthesis, Structure, and Functional Materials Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Angularity in Crystal Engineering

In the vast landscape of crystal engineering and materials science, the rational design of coordination polymers with predictable structures and tailored functionalities remains a paramount objective. While linear linkers, such as 4,4'-bipyridine, have been extensively employed to construct high-dimensional, porous frameworks, the deliberate introduction of angularity into the building blocks offers a powerful strategy to access novel topologies and, consequently, unique material properties. This guide focuses on the often-underutilized yet highly versatile 3,3'-bipyridine linker. Its distinct angular geometry, arising from the meta-connectivity of the pyridyl rings, provides a fascinating platform for the construction of intricate and functional coordination polymers.[1] This document serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and field-proven insights into the synthesis, characterization, and application of these remarkable materials.

The 3,3'-Bipyridine Ligand: A Study in Conformational Flexibility and Coordination Diversity

Unlike its linear 4,4'- and chelating 2,2'-isomers, the 3,3'-bipyridine molecule possesses a non-coplanar arrangement of its pyridyl rings in the ground state.[1] This inherent twist, coupled with the ability for rotational freedom around the central C-C bond, endows 3,3'-bipyridine with a conformational flexibility that translates into a rich and diverse coordination chemistry. The angle between the two nitrogen donors is not fixed, allowing it to bridge metal centers in a variety of orientations, leading to the formation of structures with different dimensionalities, from discrete molecules to one-, two-, and three-dimensional polymers.[1][2][3]

The choice of the 3,3'-bipyridine linker is therefore a deliberate one, aimed at disrupting the formation of simple, linear chains and promoting more complex, often interpenetrated, network topologies. This angularity is a key parameter in the crystal engineer's toolkit for achieving structural diversity.

Comparative Analysis of Bipyridine Isomers
LigandConnectivityTypical Coordination ModeResulting Architectures
2,2'-Bipyridine orthoChelatingDiscrete complexes, metallo-supramolecular assemblies.[4]
3,3'-Bipyridine metaBridging (angular)Helices, zig-zag chains, ladders, and complex 3D frameworks.[1][3]
4,4'-Bipyridine paraBridging (linear)Linear chains, square grids, and high-dimensional porous networks.[5]

Synthetic Strategies for 3,3'-Bipyridine-Based Coordination Polymers

The synthesis of coordination polymers is a nuanced interplay of thermodynamics and kinetics. The final structure is often dictated by subtle variations in reaction conditions. For 3,3'-bipyridine systems, solvothermal and hydrothermal methods are prevalent, as they allow for the exploration of a wide phase space and promote the crystallization of thermodynamically stable products.

Key Synthetic Considerations:
  • Solvent System: The polarity, viscosity, and coordinating ability of the solvent can significantly influence the resulting structure. Protic solvents like water and alcohols can participate in hydrogen bonding, templating the formation of specific architectures.

  • Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser, more stable phases, while longer reaction times can allow for the slow crystallization of high-quality single crystals.

  • Metal-to-Ligand Ratio: Stoichiometry plays a crucial role in determining the connectivity of the final network.

  • Anions and Co-ligands: The nature of the counter-ion or the presence of auxiliary ligands (e.g., carboxylates) can dramatically alter the coordination sphere of the metal ion and, consequently, the dimensionality and topology of the coordination polymer.

Experimental Protocol: Hydrothermal Synthesis of a Representative 3,3'-Bipyridine Coordination Polymer

This protocol provides a general methodology for the synthesis of a cadmium(II) coordination polymer with 3,3'-bipyridine and a dicarboxylate co-ligand.

Materials:

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 3,3'-Bipyridine

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O and 0.1 mmol of 1,4-benzenedicarboxylic acid in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of 3,3'-bipyridine in 5 mL of deionized water.

  • Slowly add the 3,3'-bipyridine solution to the metal-carboxylate solution with continuous stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the reaction mixture to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool to room temperature over 24 hours.

  • Colorless, block-shaped crystals suitable for single-crystal X-ray diffraction are typically obtained.

  • The crystals are collected by filtration, washed with fresh DMF, and air-dried.

Rationale: The use of a mixed-ligand system (3,3'-bipyridine and a dicarboxylate) often leads to higher-dimensional frameworks. The hydrothermal conditions provide the necessary energy to overcome the kinetic barriers for the formation of a thermodynamically stable, crystalline product. The slow cooling process is critical for obtaining high-quality single crystals.

Structural Characterization: Unveiling the Architecture

The definitive characterization of coordination polymers relies heavily on single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, coordination geometries, and the overall network topology.

Workflow for Structural Elucidation:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Hydrothermal/Solvothermal Synthesis scxrd Single-Crystal X-ray Diffraction synthesis->scxrd Crystal Selection pxrd Powder X-ray Diffraction synthesis->pxrd Bulk Sample tga Thermogravimetric Analysis synthesis->tga Thermal Stability ir Infrared Spectroscopy synthesis->ir Functional Groups structure Structure Solution & Refinement scxrd->structure Diffraction Data pxrd->structure Phase Purity topology Topological Analysis structure->topology CIF File properties Property Correlation topology->properties Structural Insights

Caption: Workflow for the synthesis and structural characterization of 3,3'-bipyridine coordination polymers.

Key Characterization Techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD): The gold standard for determining the precise atomic arrangement.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample and to compare with the simulated pattern from SC-XRD data.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the framework and the presence of solvent molecules.

  • Infrared (IR) Spectroscopy: Confirms the coordination of the 3,3'-bipyridine ligand to the metal center by observing shifts in the characteristic vibrational modes of the pyridine rings.

Functional Properties and Applications

The unique structural features imparted by the 3,3'-bipyridine linker can give rise to a range of interesting material properties and potential applications.

Luminescence

Coordination polymers incorporating lanthanide ions or certain transition metals can exhibit strong luminescence. The 3,3'-bipyridine ligand can act as an "antenna," absorbing energy and transferring it to the emissive metal center. This property is highly dependent on the rigidity of the framework and the coordination environment of the metal ion.

  • Example: Lanthanide coordination polymers based on a rigid 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid ligand have been shown to exhibit characteristic photoluminescence in the visible region.[6][7] The specific emission wavelengths are dependent on the choice of lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission).

Catalysis

The development of heterogeneous catalysts is a major driver in materials chemistry. Coordination polymers can serve as robust platforms for catalysis, offering high surface areas and well-defined active sites. The incorporation of catalytically active metal centers within a framework constructed with 3,3'-bipyridine can lead to efficient and recyclable catalysts. For instance, bipyridine-based metal-organic frameworks have shown promise in catalytic organic transformations.[8][9][10]

G Reactants Reactants Catalyst 3,3'-Bipyridine Coordination Polymer Active Metal Site Reactants->Catalyst:f1 Adsorption Products Products Catalyst:f1->Products Catalytic Conversion

Caption: Schematic of a catalytic cycle involving a 3,3'-bipyridine coordination polymer.

Gas Sorption and Separation

While the angular nature of 3,3'-bipyridine can sometimes lead to interpenetrated and non-porous structures, careful selection of synthetic conditions and co-ligands can result in frameworks with accessible pores. These materials can exhibit selective gas adsorption properties, which are of interest for applications in gas storage and separation. The flexibility of the framework can also lead to interesting dynamic behaviors upon guest uptake.

  • Insight: The introduction of functional groups onto the 3,3'-bipyridine backbone can be used to tune the pore environment and enhance selectivity for specific gas molecules.

Future Directions and Outlook

The field of coordination polymers based on 3,3'-bipyridine linkers is ripe for further exploration. Future research will likely focus on:

  • Post-Synthetic Modification: The functionalization of pre-formed frameworks to introduce new properties.

  • Multifunctional Materials: The design of materials that combine multiple functionalities, such as luminescence and catalysis, within a single framework.

  • Chiral Frameworks: The use of enantiomerically pure 3,3'-bipyridine derivatives to construct chiral coordination polymers for applications in asymmetric catalysis and enantioselective separations.

  • Computational Design: The increasing use of computational modeling to predict stable structures and guide synthetic efforts.

The strategic use of the angular 3,3'-bipyridine linker will undoubtedly continue to yield novel and functional materials, pushing the boundaries of what is possible in the realm of crystal engineering.

References

  • Exploring the coordination chemistry of 3,3'-di(picolinamoyl)-2,2'-bipyridine: one ligand, multiple nuclearities. Inorganic Chemistry, 53(16), 8610-8623. [Link]

  • Syntheses, structures, luminescence, and magnetic properties of one-dimensional lanthanide coordination polymers with a rigid 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid ligand. Inorganic Chemistry, 51(5), 2978-2986. [Link]

  • Exploring the Coordination Chemistry of 3,3′-Di(picolinamoyl)-2,2′-2 bipyridine: One Ligand, Multiple Nuclearities. ResearchGate. [Link]

  • Syntheses, Structures, Luminescence, and Magnetic Properties of One-dimensional Lanthanide Coordination Polymers with a Rigid 2,2′-Bipyridine-3,3′,6,6′-tetracarboxylic Acid Ligand. ACS Publications. [Link]

  • Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. Semantic Scholar. [Link]

  • Structure control and sorption properties of porous coordination polymers prepared from M(NO3)2 and 4,4′-bipyridine (M = Co2+, Ni2+). ScienceDirect. [Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC. [Link]

  • Applications of metal-organic frameworks featuring multi-functional sites. Ma Research Group. [Link]

  • Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. MDPI. [Link]

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Technical Guide: Supramolecular Assembly Using 3,3'-Bipyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bent" Linker Paradigm

In the field of metallosupramolecular chemistry, 4,4'-bipyridine is the archetypal linear rod, typically yielding high-symmetry cubic or dodecahedral frameworks. In contrast, 3,3'-bipyridine represents a distinct topological class. It functions as a ditopic bent linker with a non-planar geometry driven by the steric repulsion between the protons at the 2,2' and 4,4' positions.

This guide details the technical exploitation of the 3,3'-bipyridine scaffold. Unlike its 2,2' (chelating) or 4,4' (linear) isomers, the 3,3'-bipyridine core possesses a critical N–N dihedral angle (typically


 depending on functionalization) and inherent atropisomerism . These features allow for the formation of lower-symmetry discrete cages (e.g., 

lanterns), helicates, and stimuli-responsive MOFs that are inaccessible to rigid linear linkers.

Ligand Design & Synthesis

The 3,3'-bipyridine core is rarely used in its naked form for complex assemblies due to solubility issues and lack of directional control. Functionalization at the 5,5' positions is the standard approach to extend the scaffold while maintaining the critical "bent" vector.

Synthetic Pathway (Suzuki-Miyaura Coupling)[1][2]

The most robust route to 3,3'-bipyridine derivatives is the Palladium-catalyzed cross-coupling of 3-pyridylboronic acids with 3-halopyridines.

Protocol 1: Synthesis of 5,5'-Functionalized 3,3'-Bipyridine
  • Reaction Scale: 5.0 mmol

  • Reagents:

    • 3-Bromo-5-methylpyridine (1.0 eq)

    • (5-methylpyridin-3-yl)boronic acid (1.1 eq)

    • 
       (5 mol%)[1]
      
    • 
       (2.0 M aqueous solution, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a condenser. Cycle with

    
     three times.
    
  • Dissolution: Add the halide and boronic acid to 1,4-dioxane (50 mL). Sparge with

    
     for 20 minutes to remove dissolved 
    
    
    
    (Critical for catalyst longevity).
  • Catalysis: Add

    
     quickly against a positive pressure of nitrogen.
    
  • Activation: Add the aqueous

    
     solution.
    
  • Reflux: Heat to 100°C for 24 hours. The mixture will turn black (precipitated Pd) upon completion.

  • Workup: Cool to RT. Filter through a Celite pad. Extract with DCM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mL). Wash organic layer with brine.
    
  • Purification: Flash column chromatography (

    
    , EtOAc/Hexane gradient). 3,3'-bipyridines are polar; expect elution at high EtOAc percentages.
    
Visualization of Synthetic Logic

LigandSynthesis Start Precursors (3-Halopyridine + 3-Pyridylboronic Acid) Cat Catalyst Addition Pd(PPh3)4 + Base Start->Cat N2 Sparging Cycle Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Cat->Cycle 100°C, 24h Product Crude 3,3'-Bipyridine Cycle->Product Pure Purified Ligand (Atropisomeric Mix) Product->Pure Column Chrom.

Figure 1: Suzuki-Miyaura cross-coupling workflow for constructing the 3,3'-bipyridine scaffold. Note the requirement for inert atmosphere to prevent homocoupling.

Coordination-Driven Assembly ( Cages)

The interaction of the bent 3,3'-bipyridine (L) with square-planar Palladium(II) ions (M) typically yields


 "lantern" cages. Unlike 4,4'-bipyridine which forms infinite networks or large 

spheres, the 3,3' angle directs the assembly back onto itself, closing the discrete structure.
Thermodynamics vs. Kinetics[3]
  • Kinetic Product: Oligomeric chains or macrocycles.

  • Thermodynamic Product: The discrete

    
     cage.
    
  • Key Driver: The reversibility of the Pd–N bond. Heating allows error correction, converting polymers into the entropic minimum (the cage).

Assembly Protocol
Protocol 2: Self-Assembly of

Cages
  • Reagents:

    • Ligand (3,3'-bipyridine derivative): 20

      
      mol (4.0 eq)
      
    • Metal Source:

      
      : 10 
      
      
      
      mol (2.0 eq)
    • Solvent:

      
       or DMSO-
      
      
      
      (0.7 mL)

Step-by-Step Methodology:

  • Mixing: In an NMR tube or small vial, dissolve the ligand in the solvent.

  • Metal Addition: Add the Pd(II) salt. The solution will turn yellow immediately.

  • Initial Check: Run a

    
     NMR. You will likely see broad peaks indicating oligomeric species (Kinetic trap).
    
  • Annealing: Heat the solution at 70°C for 4–12 hours.

  • Validation: Run

    
     NMR again. Signals should sharpen and shift downfield (deshielding due to metal coordination).
    
Assembly Pathway Visualization

Assembly Components Components 2x Pd(II) + 4x Ligand (Bent) Kinetic Kinetic Trap Oligomers / Polymers Components->Kinetic Mixing (RT) Thermo Thermodynamic Product [Pd2L4] Lantern Cage Kinetic->Thermo Heat (70°C) Error Correction Thermo->Kinetic Reversible (Rare)

Figure 2: Energy landscape of the assembly. The 3,3'-geometry requires thermal annealing to escape kinetic polymeric traps and form the discrete cage.

Structural Characterization & Data Analysis

Validating the formation of a supramolecular cage requires a multi-technique approach. The 3,3'-bipyridine scaffold introduces specific spectral signatures.

NMR Spectroscopy Diagnostics

Upon coordination, the electron density shifts from the pyridine ring to the metal center.

  • 
    -Protons (H2, H2'):  Significant downfield shift (
    
    
    
    ppm) due to proximity to the cationic metal.
  • DOSY (Diffusion Ordered Spectroscopy): The cage diffuses as a single large entity.

    • Free Ligand

      
      :
      
      
      
    • Cage

      
      :
      
      
      
      (Solvent dependent).
Comparative Data: Bipyridine Isomers
Feature2,2'-Bipyridine3,3'-Bipyridine4,4'-Bipyridine
Geometry Chelating (Cis-blocking)Bridging (Bent)Bridging (Linear)
N–N Vector ConvergentDivergent (Angled)Divergent (Parallel)
Typical Assembly Mononuclear complexes

Cages, Helicates
MOFs, Cubic Cages
Chirality Achiral (usually)Atropisomeric (Axial) Achiral
Conformational Freedom Low (Rigid chelate)High (Twist angle) Low (Rigid rod)
The Atropisomerism Factor

A critical feature of 3,3'-bipyridine is the twist around the C3-C3' bond.

  • Racemic Assembly: If the ligand is used as a racemate, the cage may form as a statistical mixture of diastereomers or undergo "Narcissistic Self-Sorting" (where only ligands of the same chirality assemble:

    
     or 
    
    
    
    ).[2]
  • Social Self-Sorting: In some solvent systems, heterochiral assembly (

    
    ) is favored to minimize steric strain in the lantern core.
    

Applications & Future Directions

Guest Encapsulation

The


 cages formed by 3,3'-bipyridine possess a cavity suitable for small planar guests (e.g., Cisplatin, square planar Au complexes). The "twisted" nature of the walls allows for 

stacking interactions that are geometrically distinct from the flat walls of 4,4'-bipyridine cages.
Stimuli-Responsive Materials

Because the N-N dihedral angle of 3,3'-bipyridine is not fixed (unlike the rigid 4,4'), these assemblies can "breathe."

  • Mechanism: Guest binding can induce a rotation of the pyridine rings, altering the cage volume (Induced Fit).

  • Application: Selective gas separation or controlled drug release triggered by competitive binding.

References

  • Assembly of Heteroleptic Pd2L4 Cages: Title: Assembly of six types of heteroleptic Pd2L4 cages under kinetic control. Source: ChemRxiv (2024). URL:[Link][3]

  • Pd2L4 Cage Formation Principles: Title: Formation of (a) cage [Pd2L4] when using pyridine donors.[4] Source: ResearchGate / Angew.[4] Chem. Int. Ed. URL:[Link][4]

  • Synthesis of Bipyridine Derivatives: Title: Recent Progress on the Synthesis of Bipyridine Derivatives.[5][6][7] Source: MDPI (2024). URL:[Link]

  • Chiral Self-Sorting in Cages: Title: Solvent-Directed Social Chiral Self-Sorting in Pd2L4 Coordination Cages.[2] Source: Journal of the American Chemical Society (2024). URL:[Link]

  • Tris(3-pyridyl) Ligand Coordination: Title: Cation- and Anion-Mediated Supramolecular Assembly of Bismuth and Antimony Tris(3-pyridyl) Complexes.[8] Source: Inorganic Chemistry / PMC (2021). URL:[Link]

Sources

A Guide to the Synthesis of Substituted 3,3'-Bipyridines: A Two-Step Approach from 2-Methoxypyridine-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 3,3'-Bipyridine Scaffold

The bipyridine motif is a cornerstone in modern chemistry, serving as a privileged structural unit in fields ranging from medicinal chemistry to materials science.[1][2] Specifically, the 3,3'-bipyridine linkage offers a unique angular geometry compared to its 2,2' and 4,4' isomers, making it an invaluable building block for creating complex supramolecular structures, coordination polymers, and biologically active molecules.[3] Its derivatives are being explored in drug development for conditions like Alzheimer's disease and as potential c-Met inhibitors for cancer therapy.[1][4]

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic strategy to access functionalized 3,3'-bipyridines. We will focus on a practical and efficient two-step pathway beginning with a readily available precursor, 2-methoxypyridine-5-boronic acid. The core transformations involve a palladium-catalyzed Suzuki-Miyaura homocoupling followed by a chemoselective demethylation. This document is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and troubleshooting.

Retrosynthetic Analysis: A Logical Path to the Target Scaffold

The synthesis originates from 2-methoxypyridine-5-boronic acid. The most direct carbon-carbon bond formation to create the 3,3'-bipyridine core from this starting material is a Suzuki-Miyaura homocoupling reaction. This yields a symmetrically substituted intermediate, 6,6'-dimethoxy-3,3'-bipyridine. This intermediate can then undergo a subsequent demethylation to afford 6,6'-dihydroxy-3,3'-bipyridine, a versatile scaffold for further functionalization.

G TP Target Product: 6,6'-Dihydroxy-3,3'-bipyridine INT Intermediate: 6,6'-Dimethoxy-3,3'-bipyridine TP->INT Chemoselective Demethylation SM Starting Material: 2-Methoxypyridine-5-boronic acid (or pinacol ester) INT->SM Suzuki-Miyaura Homocoupling

Caption: Retrosynthetic pathway for substituted 3,3'-bipyridine.

Part 1: The Suzuki-Miyaura Homocoupling of 2-Methoxypyridine-5-Boronic Acid

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[5] However, its application to heteroaromatic compounds, particularly pyridines, presents unique challenges that require careful optimization.

Expertise & Causality: Navigating the Challenges of Pyridine Coupling

The successful coupling of pyridine-based substrates is contingent on overcoming two primary obstacles:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[6] This coordination can inhibit the catalytic cycle, leading to low conversion and catalyst deactivation.[7] The strategic choice of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) is paramount. These ligands sterically shield the palladium center, disfavoring nitrogen coordination and promoting the desired oxidative addition and reductive elimination steps.[7]

  • Protodeboronation: Heteroaryl boronic acids, including pyridine derivatives, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7] This side reaction consumes the starting material and reduces the overall yield. To mitigate this, using more stable boronic esters (e.g., pinacol esters) is highly recommended.[7] Furthermore, the choice of base and solvent system is critical; a non-nucleophilic base and anhydrous conditions can minimize this unwanted pathway.

Experimental Protocol 1: Synthesis of 6,6'-Dimethoxy-3,3'-bipyridine

This protocol details the palladium-catalyzed homocoupling of 2-methoxypyridine-5-boronic acid pinacol ester.

Materials:

  • 2-Methoxypyridine-5-boronic acid pinacol ester (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (buchwald ligand) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-methoxypyridine-5-boronic acid pinacol ester (1.0 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask and thoroughly purge the vessel with an inert gas (e.g., Argon) by evacuating and backfilling three times. This is crucial to prevent oxygen from promoting unwanted side reactions like boronic acid homocoupling.[7]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture must be thoroughly degassed to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 6,6'-dimethoxy-3,3'-bipyridine.

Data Presentation: Optimizing Suzuki Coupling Conditions

Achieving high yields in Suzuki coupling requires a systematic approach to optimization.[8][9] The following table outlines key parameters and typical ranges for consideration.

ParameterVariableTypical Range/ChoiceRationale & Reference
Catalyst Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Common, effective palladium sources.[10]
Ligand Phosphine LigandSPhos, XPhos, RuPhosBulky, electron-rich ligands prevent catalyst inhibition by pyridine nitrogen.[7][9]
Base Inorganic/Organic BaseK₃PO₄, Cs₂CO₃, K₂CO₃Strength of base is critical for activating the boronic acid for transmetalation.[11]
Solvent Anhydrous OrganicDioxane, Toluene, THFMust ensure solubility of all components; often used with a small amount of water.[5]
Temperature Reaction Heat80 - 110 °CProvides activation energy, but excessive heat can promote side reactions.[9]
Yield Expected Outcome65 - 95%Highly dependent on substrate and precise condition optimization.[11]

Part 2: Chemoselective Demethylation to Access the Dihydroxy Scaffold

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis. For a substrate like 6,6'-dimethoxy-3,3'-bipyridine, a key challenge is to achieve efficient demethylation without requiring overly harsh conditions that could degrade the heterocyclic core.

Expertise & Causality: Selecting the Optimal Demethylation Reagent

Several reagents can effect demethylation, but their mechanisms and selectivities vary significantly:

  • Boron Tribromide (BBr₃): A powerful and common Lewis acid for ether cleavage. However, it is often harsh and may require careful temperature control to avoid side reactions.[12]

  • Strong Acids (HBr): Concentrated hydrobromic acid can be effective but requires high temperatures and can lead to undesired byproducts.[13]

  • L-Selectride: This nucleophilic reagent has been shown to be highly effective and chemoselective for the demethylation of methoxypyridines over their methoxybenzene (anisole) analogues.[14][15] The electron-poor nature of the pyridine ring makes it more susceptible to nucleophilic attack by the hydride reagent, offering a milder and more selective alternative to strong Lewis acids.[14]

For this synthesis, L-Selectride represents a superior choice due to its demonstrated chemoselectivity and milder reaction conditions.

Experimental Protocol 2: Synthesis of 6,6'-Dihydroxy-3,3'-bipyridine

This protocol describes the L-Selectride-mediated demethylation of the bipyridine intermediate.

Materials:

  • 6,6'-Dimethoxy-3,3'-bipyridine (1.0 equiv)

  • L-Selectride (1.0 M solution in THF) (3.0 equiv per methoxy group)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Aqueous HCl (1M)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6,6'-dimethoxy-3,3'-bipyridine (1.0 equiv) in anhydrous THF.

  • Reagent Addition: Add L-Selectride solution (a total of 6.0 equiv for the two methoxy groups) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[14]

  • Quenching: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl to neutralize the excess L-Selectride and protonate the resulting phenoxide.

  • Workup: Adjust the pH to be slightly acidic. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The product may have limited organic solubility, and extraction might require a polar co-solvent or saturation of the aqueous layer with NaCl.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product, typically by recrystallization or flash chromatography, to obtain 6,6'-dihydroxy-3,3'-bipyridine.

Visualization of the Synthetic Workflow

The complete two-step synthesis can be visualized as a linear progression from starting material to the final functionalized bipyridine scaffold.

G cluster_0 Part 1: Suzuki-Miyaura Coupling cluster_1 Part 2: Demethylation SM 2-Methoxypyridine-5-boronic acid pinacol ester Setup1 1. Add Reagents & Catalyst (Pd(OAc)₂, SPhos, K₃PO₄) SM->Setup1 React1 2. Add Solvent (Dioxane/H₂O) & Heat (80-100°C) Setup1->React1 Workup1 3. Workup & Purify React1->Workup1 INT 6,6'-Dimethoxy-3,3'-bipyridine Workup1->INT Setup2 1. Dissolve in THF, Add L-Selectride INT->Setup2 React2 2. Heat to Reflux Setup2->React2 Workup2 3. Quench, Workup & Purify React2->Workup2 FP Final Product: 6,6'-Dihydroxy-3,3'-bipyridine Workup2->FP

Caption: Step-by-step workflow for the synthesis of 6,6'-dihydroxy-3,3'-bipyridine.

References

  • Takahashi, H., et al. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts, 15(07), 0741. Available at: [Link]

  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 544. Available at: [Link]

  • CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. Available at: [Link]

  • Cole, K. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 477-482. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Organic Communications, 10(2), 108-117. Available at: [Link]

  • Martínez-Abrajan, J., et al. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 101438. Available at: [Link]

  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available at: [Link]

  • Tang, Y., et al. (2021). The design strategy for new 3,3'-diamino-2,2'-bipyridine derivatives. Bioorganic & Medicinal Chemistry, 48, 116417. Available at: [Link]

  • Patil, S. D., et al. (2013). Effect of promoters on demethylation of 2-methoxynaphthalene. ResearchGate. Available at: [Link]

  • Jones, K., et al. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Taylor & Francis (n.d.). Bipyridine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Fun, H-K., et al. (2013). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Acta Crystallographica Section E, 69(Pt 10), o1517–o1521. Available at: [Link]

  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

  • Google Patents (2016). CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
  • Organic Syntheses (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

  • Google Patents (2006). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Yamamoto, T., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Removing 6,6'-Dimethoxy-3,3'-bipyridine impurity from Perampanel

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing 6,6'-Dimethoxy-3,3'-bipyridine impurity from Perampanel Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Subject: Protocol for the Removal of 6,6'-Dimethoxy-3,3'-bipyridine (Impurity D) from Perampanel API Case ID: PER-IMP-006 Lead Scientist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Identification

User Question: I am observing a persistent impurity at RRT ~0.85-0.90 in my Perampanel crude reaction mixture. Mass spectrometry shows an [M+H]+ of 217. How do I confirm this is the 6,6'-Dimethoxy-3,3'-bipyridine impurity?

Technical Insight: The impurity you are observing is 6,6'-Dimethoxy-3,3'-bipyridine (often designated as Impurity D or the "Dimethoxy Dimer"). Its presence is a classic signature of the Suzuki-Miyaura coupling strategy used to install the pyridine ring on the Perampanel core.

Identification Matrix
ParameterPerampanel (API)6,6'-Dimethoxy-3,3'-bipyridine (Impurity)
Formula C23H15N3OC12H12N2O2
MW 349.38 g/mol 216.24 g/mol
[M+H]+ 350.13217.09
Origin Target ProductHomocoupling of 2-methoxypyridin-5-yl boronic acid
Solubility Soluble in DCM, DMSO; Insoluble in WaterSoluble in organic solvents; Less polar than API
pKa (approx) ~5.2 (Pyridyl nitrogen)~3.2 (2-methoxypyridine moiety)

Root Cause Analysis: This impurity arises during the palladium-catalyzed coupling of 5-bromo-2-methoxypyridine (or its boronic acid derivative) with the core scaffold. Under oxidative conditions or low catalyst turnover, the boronic acid species undergoes homocoupling rather than cross-coupling, generating the symmetric bipyridine dimer.

Troubleshooting & Removal Protocols

User Question: Standard acid/base washes are not reducing this impurity below 0.10%. What is the most effective purification strategy?

Scientist's Recommendation: Simple acid/base extraction is often ineffective here. While Perampanel contains a basic pyridine ring (pKa ~5.2), the impurity consists of two 2-methoxypyridine rings (pKa ~3.2). The basicity difference is insufficient for high-resolution separation via pH adjustment alone.

The "Gold Standard" Solution: Hemifumarate Salt Formation The most robust method for purging this impurity is the formation of the Perampanel Hemifumarate salt. The crystal lattice of the hemifumarate salt is highly specific to Perampanel, excluding the planar, symmetric bipyridine impurity, which remains in the mother liquor.

Protocol A: Hemifumarate Salt Purification (Primary Purge)

Objective: Convert Crude Perampanel to Perampanel Hemifumarate to reject organic impurities.

  • Dissolution: Dissolve 100 g of Crude Perampanel in Dichloromethane (DCM) (10 vol) at 25–30°C.

  • Filtration: Filter the solution through a Hyflo bed to remove insoluble inorganic palladium residues.

  • Salt Formation:

    • Add Fumaric Acid (0.55 eq) dissolved in Methanol (warm) or add solid Fumaric acid directly if using a DCM/MeOH cosolvent system.

    • Note: A common solvent system is DCM/Methanol (1:1).

  • Crystallization:

    • Heat the mixture to reflux (60–65°C) for 1 hour to ensure homogeneity.

    • Cool slowly to 0–5°C over 2–3 hours.

    • Stir at 0–5°C for 2 hours.

  • Isolation: Filter the precipitated Perampanel Hemifumarate.[1]

  • Wash: Wash the cake with cold Methanol/DCM (1:1). The 6,6'-Dimethoxy-3,3'-bipyridine impurity remains in the filtrate.

Protocol B: Recovery of Free Base & Polishing (Final Step)

Objective: Convert the pure salt back to the Perampanel Hydrate form.

  • Neutralization: Suspend the wet Hemifumarate cake in DCM/Water (1:1 mixture).

  • Basification: Adjust pH to >9 using aqueous Ammonia (25%) or NaOH.

  • Extraction: Separate the organic layer (containing pure Perampanel). Extract aqueous layer once with DCM.[1]

  • Solvent Swap & Crystallization:

    • Distill off DCM and swap solvent to Acetone .

    • Add Water to the Acetone solution at 50°C (Ratio Acetone:Water approx 4:3 or 1:1).

    • Cool to ambient temperature to crystallize Perampanel Hydrate.

  • Drying: Dry under vacuum at 40°C.

Visualizing the Purification Workflow

User Question: Can you provide a decision tree for this process?

Scientist's Response: Below is the logic flow for the purification strategy. Note the critical decision point at the Salt Formation step, which acts as the primary filter for the dimer impurity.

Perampanel_Purification Crude Crude Perampanel Mixture (Contains Impurity D) Dissolution Dissolve in DCM/MeOH Crude->Dissolution Fumaric Add Fumaric Acid (0.55 eq) Dissolution->Fumaric Reflux Reflux & Cool to 0°C Fumaric->Reflux Filter Filtration Reflux->Filter Filtrate Filtrate (Mother Liquor) Contains 6,6'-Dimethoxy-3,3'-bipyridine Filter->Filtrate Impurity Rejected Cake Solid Cake Perampanel Hemifumarate Filter->Cake Product Retained Neutralization Suspend in DCM/Water Add aq. Ammonia Cake->Neutralization PhaseSep Phase Separation Neutralization->PhaseSep Aqueous Aqueous Layer (Fumarate salts) PhaseSep->Aqueous Organic Organic Layer (Purified Perampanel Free Base) PhaseSep->Organic Recryst Recrystallization (Acetone / Water) Organic->Recryst Final Final API Perampanel Hydrate Recryst->Final

Caption: Purification workflow leveraging hemifumarate salt formation to selectively reject the bipyridine impurity.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use column chromatography? A: You can, but it is inefficient for scale-up. The polarity difference between Perampanel and the dimethoxy impurity is moderate. On silica, the impurity often tails into the product fraction. The Hemifumarate precipitation method is a thermodynamic separation that is far more scalable and cost-effective than chromatography.

Q2: Does the 6,6'-Dimethoxy-3,3'-bipyridine impurity have any genotoxic alerts? A: While all aromatic impurities should be assessed, this specific impurity is a symmetric bipyridine. It does not typically carry the same high-risk structural alerts as nitro-aromatics or alkyl halides. However, ICH Q3A/Q3B guidelines require it to be controlled below 0.15% (or lower depending on dose) in the final API.

Q3: My HPLC method co-elutes the impurity with the API. What conditions should I use? A: Standard C18 columns with acidic mobile phases often struggle here.

  • Recommended Method: Use a Phenyl-Hexyl column or a C18 column with a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 9.0) in Acetonitrile. The pH adjustment exploits the slight pKa difference (Perampanel is more basic) to alter the retention shift between the two species.

Q4: Can I prevent this impurity from forming in the first place? A: Prevention is difficult but manageable.

  • Degas solvents thoroughly: Oxygen promotes homocoupling of boronic acids.

  • Slow addition: Add the catalyst or the boronic acid slowly to keep the instantaneous concentration of the active Pd-boronate species low.

  • Base Selection: Switch from Carbonate bases to Phosphate or Fluoride bases (e.g., K3PO4), which can sometimes favor cross-coupling over homocoupling.

References

  • Process for the preparation of Perampanel. Technical Disclosure Commons, (2022). Link

  • Perampanel and its Impurities. Pharmaffiliates. Link

  • Improved Synthetic Process of Perampanel. Chinese Journal of Pharmaceuticals, 2022, 53(07).[2] Link[2]

  • Novel process for the preparation of perampanel and its intermediates thereof. World Intellectual Property Organization (WO2016147104A1). Link

  • Determination of Impurities in Perampanel Bulk Drugs by HPLC. ResearchGate. Link

Sources

Technical Support Center: 3,3'-Bipyridine Homocoupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization of 3,3'-bipyridine homocoupling. This response adheres to the requested Senior Application Scientist persona, focusing on mechanistic causality, self-validating protocols, and authoritative referencing.

Executive Summary

Synthesizing 3,3'-bipyridine via homocoupling of 3-halopyridines presents unique challenges compared to its 2,2'-isomer. Unlike 2,2'-bipyridine, which chelates metals in a cis fashion, 3,3'-bipyridine acts as a divergent bridging ligand . This tendency leads to the formation of insoluble coordination polymers that entrap the catalyst, stalling the reaction cycle and complicating purification.

This guide prioritizes two pathways:

  • Nickel-Mediated Reductive Coupling (Ullmann-type): Robust, high-yielding, but sensitive to moisture.

  • Palladium-Catalyzed Aerobic/Alcohol Coupling: A milder, "green" alternative using solvent as the reductant.

Part 1: The "Engine" – Catalyst & Mechanism Selection

Q1: Why does my reaction stall at 50% conversion despite excess catalyst?

Diagnosis: Catalyst sequestration via bridging coordination. Technical Insight: As 3,3'-bipyridine forms, the nitrogen atoms are positioned to bridge two metal centers (unlike the chelating 2,2'-bpy). This forms stable, insoluble metal-product oligomers (


), effectively removing active catalyst from the solution.

Solution:

  • Switch to Polar/Protic Additives: In Ni-coupling, adding NaI or Et4NI can break these aggregates by competing for coordination sites.

  • Ligand Volume: Use bulky phosphine ligands (e.g., PPh3 in high ratios or dppf) to sterically discourage the formation of bridged multi-metallic species.

Q2: Should I use Nickel or Palladium?

Use the decision matrix below based on your available equipment and substrate tolerance.

FeatureNickel-Mediated (Ni(COD)2 / Zn) Palladium-Catalyzed (Pd(dppf)Cl2 / Alcohol)
Mechanism Radical/Oxidative Addition (SET)2e- Oxidative Addition / Reductive Elimination
Moisture Sensitivity High (Requires Glovebox/Schlenk)Moderate (Can often run under N2 flow)
Reaction Temp 60–80 °C100–140 °C
Key Failure Mode Zinc surface passivationProtodehalogenation (Reduction to pyridine)
Yield Potential High (70–90%)Moderate to High (60–85%)
Purification Difficult (Ni salts require ammonia wash)Easier (Less metal residue)

Part 2: Visualizing the Mechanism

Understanding the cycle is critical for troubleshooting. Below is the catalytic cycle for the Nickel-Mediated Reductive Coupling , highlighting the critical "Zinc Activation" step where most users fail.

Ni_Catalytic_Cycle Start Start: 3-Halopyridine OxAdd Oxidative Addition Ar-Ni(II)-X Start->OxAdd + Ni(0) Ni0 Active Catalyst Ni(0)L2 Ni0->OxAdd Enters Cycle Disprop Disproportionation Ar-Ni(III)-Ar + Ni(I)X OxAdd->Disprop 2x Species ZnRed Regeneration Zn(0) -> Zn(II)X2 OxAdd->ZnRed Reduction by Zn RedElim Reductive Elimination Product Release Disprop->RedElim Forms Ar-Ar RedElim->Ni0 Regeneration Product 3,3'-Bipyridine (Potential Bridging Ligand) RedElim->Product ZnRed->Ni0 Restores Ni(0)

Caption: Figure 1. Nickel-catalyzed homocoupling cycle.[1] Note the critical role of Zn(0) in regenerating the active Ni(0) species. Failure often occurs at the Zn surface (passivation).

Part 3: Optimized Experimental Protocols

Protocol A: The "Robust" Nickel/Zinc Method

Best for scale-up (>5g) and cost-efficiency.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • NiCl2(PPh3)2 (10 mol%) or NiCl2 + PPh3 (1:4 ratio)

  • Zinc Dust (3.0 equiv) – Must be activated

  • Et4NI (0.5 equiv) – Crucial additive for solubility

  • Solvent: Dry DMF or DMA (0.2 M concentration)

Step-by-Step Workflow:

  • Zinc Activation (Critical Step):

    • Treat commercial Zn dust with 2M HCl for 1 min.

    • Filter, wash with water, ethanol, then ether.

    • Dry under high vacuum at 100°C for 1 hour. Shiny, free-flowing powder indicates success.

  • Setup:

    • In a Schlenk flask under Argon, combine Ni catalyst, Activated Zn, and Et4NI.

    • Add dry DMF. The solution should turn red-brown (formation of Ni(0)).

    • Self-Validation Check: If the solution remains green/blue, oxygen is present or Zn is inactive. Stop and degas.

  • Reaction:

    • Add 3-bromopyridine.[2][3] Heat to 60°C .

    • Monitor by HPLC/GC. Reaction is typically complete in 4-8 hours.

  • Workup (The "Ammonia Wash"):

    • Pour mixture into 30% aq. NH4OH (Ammonium Hydroxide).

    • Why? Ammonia competes with the bipyridine product for the Ni/Zn ions, breaking the coordination polymer.

    • Extract with CH2Cl2.[4] Wash organic layer with brine containing 5% NH4OH.

Protocol B: The "Green" Palladium/Alcohol Method

Best for small scale (<1g) or when glovebox is unavailable.

Reagents:

  • 3-Bromopyridine or 3-Iodopyridine

  • Pd(dppf)Cl2 (5 mol%)

  • K2CO3 (2.0 equiv)[5][6]

  • Solvent: 3-Pentanol (Acts as solvent AND reductant)[7]

Step-by-Step Workflow:

  • Setup:

    • Combine aryl halide, Pd catalyst, and K2CO3 in 3-pentanol.

    • Degas via sparging with N2 for 15 minutes.

  • Reaction:

    • Reflux at 110–115°C (boiling point of 3-pentanol).

    • Mechanism:[1][8][9][10] The alcohol oxidizes to the ketone (3-pentanone), reducing Pd(II) back to Pd(0) to sustain the cycle [1].

  • Self-Validation Check:

    • The reaction mixture should darken but remain homogeneous. Precipitation of Pd-black indicates catalyst decomposition (temperature too high or poor ligand stability).

Part 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Zn surface passivation (Ni method).Add 1-2 drops of 1,2-dibromoethane or TMSCl to activate Zn surface in situ.
Product Trapped in Aqueous Phase Protonation of Pyridine nitrogens.Ensure aqueous workup pH > 10. Use NH4OH/EDTA to sequester metals.
Dehalogenation (Pyridine formation) "Hydride" source too active.In Pd method: Ensure solvent is anhydrous.[6][11] In Ni method: Reduce reaction temperature; ensure solvent is strictly dry (water acts as H-source).
Black Precipitate Catalyst decomposition (Pd black).Switch to Pd(dppf)Cl2 (more thermally stable than PPh3). Lower temp to 100°C.
Homocoupling of Boronic Acid Oxygen leak (in Suzuki approach).Degas solvents rigorously.[11] O2 promotes oxidative homocoupling of boronic acids over cross-coupling.

Part 5: Purification Workflow (Graphviz)

Purification is often the bottleneck due to the similarity in polarity between the product and dehalogenated side products.

Purification_Workflow Crude Crude Reaction Mixture (Contains Metal-Bpy complexes) Quench Quench: 30% NH4OH (Breaks Metal-N bonds) Crude->Quench Critical Step Extract Extraction: DCM or CHCl3 (pH > 10) Quench->Extract Wash Wash: Brine + EDTA (Removes trace Metal) Extract->Wash Dry Dry & Concentrate Wash->Dry Recryst Recrystallization (Hexane/EtOAc) Dry->Recryst High Purity

Caption: Figure 2.[1][10][12][13] Purification workflow emphasizing the ammonia quench to disrupt metal-product coordination.

References

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Source: The Journal of Organic Chemistry (2010). Context: Establishes the mechanism of using secondary alcohols (3-pentanol) as both solvent and reducing agent for regenerating Pd(0).[7][14] URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Source: Molecules (2024).[1][4][10][12][15] Context: Comprehensive review of metal-catalyzed homocoupling (Ullmann, Wurtz) and cross-coupling methods, highlighting the issue of product coordination to metal centers. URL:[Link]

  • Improved synthesis of electron deficient bipyridines. Source: Tetrahedron Letters (2016). Context: Details the Nickel-catalyzed Ullmann coupling improvements, specifically the use of stoichiometric Zinc and additives to improve yields for electron-deficient pyridines. URL:[Link][16]

  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Source: Organic Syntheses (2005). Context: Provides the standard for synthesizing the boron coupling partner if a Suzuki-Miyaura route is preferred over direct homocoupling. URL:[Link]

Sources

Troubleshooting palladium catalyst poisoning in pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Pyridine Poisoning in Cross-Coupling

Status: Active Agent: Senior Application Scientist Case ID: PYR-PD-001

Introduction: The "Pyridine Trap"

Welcome to the Catalysis Rescue Hub. If you are here, you are likely facing the "Pyridine Trap." Pyridine substrates are privileged scaffolds in drug discovery but are notorious "catalyst killers" in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi).

The Core Problem: Pyridines possess a basic nitrogen lone pair that is an excellent


-donor. Instead of reacting, the pyridine coordinates strongly to the electrophilic Palladium(II) center, displacing your carefully selected phosphine ligands. This forms a stable, catalytically inactive "off-cycle" species (often a bis-pyridine complex), effectively shutting down the catalytic turnover.
Module 1: Diagnosis & Mechanism
Q: How do I distinguish between catalyst poisoning and simple instability?

A: The kinetic profile and physical appearance of the reaction are your best indicators.

  • The "Sudden Death" Profile: Unlike catalyst decomposition (which slows down gradually), poisoning often shows a sharp plateau. The reaction runs fast for the first 5-10% (while free Pd is available) and then stops dead as the pyridine concentration (or product concentration) reaches a critical threshold to saturate the Pd centers.

  • Visual Cues:

    • Palladium Black: If your reaction turns from yellow/orange to a clear solution with black precipitate, your ligand has likely been displaced by the pyridine, leading to Pd(0) aggregation.

    • The "Clear" Death: If the solution remains clear and yellow/orange but conversion stops, the Pd is likely trapped in a soluble, stable bis-pyridine resting state (

      
      ).
      

Visualizing the Trap:

Pyridine_Poisoning_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Pd-Ar-Nu) OxAdd->TransMet Nu-B(OH)2 PoisonTrap OFF-CYCLE TRAP Pd(II)-(Pyridine)n Complex (Catalytically Dead) OxAdd->PoisonTrap Pyridine Coordination (Ligand Displacement) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Turnover PoisonTrap->OxAdd Reversible (Difficult)

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where pyridine coordination sequesters the active Pd(II) species.

Module 2: The Hardware (Ligand Selection)
Q: Which ligands can out-compete the pyridine nitrogen?

A: You need ligands that are electron-rich (to increase oxidative addition rates) and, crucially, sterically bulky . Steric bulk creates a "cone of protection" around the Pd center, making it physically difficult for the pyridine nitrogen to approach and coordinate.

Top Tier Recommendations:

Ligand ClassSpecific RecommendationWhy it WorksKey Reference
Buchwald Dialkylbiaryl XPhos or RuPhos The isopropyl/cyclohexyl groups on the phosphine and the biaryl backbone create immense steric bulk, preventing N-binding while facilitating reductive elimination.
NHC (Carbenes) Pd-PEPPSI-IPent The "IPent" (Isopentyl) variant is sterically demanding. The NHC-Pd bond is stronger than Phosphine-Pd, preventing ligand dissociation.
Bis-phosphines Josiphos or dppf Chelating ligands can sometimes resist displacement better than monodentate ligands, though they are less effective for sterically hindered pyridines than Buchwald ligands.General Knowledge

Technical Tip: If using XPhos, ensure you are using a pre-catalyst like XPhos-Pd-G4 . Generating the active species from Pd(OAc)₂ + Ligand in situ is risky because the pyridine substrate can intercept the Pd(II) precursor before the phosphine binds.

Module 3: The Software (Conditions & Additives)
Q: Can I use chemical additives to "mask" the pyridine?

A: Yes. If steric ligands fail, you must chemically disable the nitrogen lone pair.

Strategy 1: The N-Oxide Route Convert your halopyridine to a Pyridine-N-oxide before coupling. The oxygen atom reduces the basicity and coordination ability of the nitrogen.

  • Workflow: Oxidation (mCPBA)

    
     Coupling 
    
    
    
    Reduction (Zn/NH₄Cl).
  • Pros: Highly effective.[1]

  • Cons: Adds two synthetic steps.

Strategy 2: Lewis Acid Scavengers (The "Magnesium Trick") Add a Lewis acid that binds to the pyridine nitrogen more strongly than the Palladium does, but does not interfere with the transmetalation.

  • Additive:Mg(OtBu)₂ or ZnCl₂ (0.5 - 1.0 equiv).

  • Mechanism: The Lewis acid saturates the "poison" (the pyridine N), leaving the Pd catalyst free to cycle.

Module 4: Experimental Protocols
Protocol A: The "Pd-PEPPSI" Activation Method

Use this when standard Pd(PPh₃)₄ fails. The PEPPSI catalyst is specifically designed to be stable (it actually contains a 3-chloropyridine "throw-away" ligand) but activates rapidly.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult cases)

  • Solvent: 1,4-Dioxane or Toluene/MeOH (9:1)

Step-by-Step:

  • Charge: Add solid reagents (Substrate, Boronic acid, Base, Pd-PEPPSI-IPent) to a vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes. (PEPPSI is air stable, but the active cycle is not).

  • Solvent: Add degassed solvent via syringe.

  • Activation: Heat to 80°C .

    • Critical Note: PEPPSI catalysts have an initiation period.[2] Do not judge the reaction color in the first 10 minutes. The 3-chloropyridine ligand must dissociate for the cycle to start.

  • Monitor: Check HPLC/LCMS at 1 hour. If conversion is <10%, increase temperature to 100°C.

Protocol B: Mercury Poisoning Test (Diagnostic)

Use this to determine if your reaction is failing because your catalyst is aggregating into inactive nanoparticles (Pd black).[3]

  • Run: Start your standard coupling reaction.

  • Pause: At 20% conversion (or when it stalls), remove an aliquot for analysis.

  • Add Hg: Add a drop of elemental Mercury (excess) to the reaction vessel.

    • Safety:Extreme Caution. Use a dedicated fume hood and secondary containment.

  • Resume: Continue stirring for 30 minutes.

  • Analyze:

    • If reaction stops completely : The active species was likely heterogeneous (nanoparticles) which amalgamated with Hg.

    • If reaction continues : The active species is homogeneous (molecular). If it is still slow, the issue is likely ligand displacement (poisoning) rather than aggregation.

Troubleshooting Decision Tree

Troubleshooting_Flow Start Problem: Low Yield w/ Pyridine CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt ClearSol Clear/Orange Solution? CheckColor->ClearSol Sol1 Diagnosis: Pd Aggregation Solution: Switch to Pd-PEPPSI-IPent or stronger ligand binding BlackPpt->Sol1 Yes Sol2 Diagnosis: Ligand Displacement Solution: Use Bulky Ligand (XPhos) OR Add Mg(OtBu)2 ClearSol->Sol2 Yes

Figure 2: Rapid decision tree for diagnosing catalyst failure modes.

References
  • Organ, M. G. , et al. (2006). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal . [Link]

  • Buchwald, S. L. , et al. (2006).[1] A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition . [Link]

  • Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination from Tetravalent Palladium. Journal of the American Chemical Society . [Link]

Sources

Technical Support Center: Purification of 3,3'-Bipyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers dealing with the purification of 3,3'-bipyridine. It synthesizes standard organic chemistry protocols with advanced chromatographic troubleshooting.[1][2]

Ticket ID: #BPY-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

Separating 3,3'-bipyridine from its structural isomers (2,2'; 2,3'; 3,4'; 4,4') is a non-trivial chromatographic challenge.[1][2] The primary difficulties are tailing (due to the basicity of the pyridine nitrogen interacting with acidic silanols) and low resolution (due to similar polarity and dipole moments among isomers).

This guide provides a validated workflow to overcome these issues using Amine-Deactivated Silica Chromatography and Recrystallization .

Module 1: The "Tailing" Phenomenon & Stationary Phase Prep

Problem: Your bands are streaking/tailing, causing isomer overlap. Root Cause: Pyridine derivatives function as Lewis bases.[1][2] They form hydrogen bonds with the acidic silanol (Si-OH) groups on standard silica gel, causing non-linear adsorption isotherms.[1]

Solution: The "TEA Blockade" Protocol

You must deactivate the silica gel before running your column.[1] We recommend Triethylamine (TEA) as a sacrificial base.[3][4]

Protocol: Column Neutralization
  • Slurry Preparation: Suspend your silica gel in a solution of 10% Triethylamine in Hexanes .

  • Packing: Pour the column and flush with at least 2 column volumes (CV) of this mixture.

  • Equilibration: Flush with 100% Hexanes (2 CV) to remove excess free amine.

  • Mobile Phase Additive: Maintain 1% TEA in your elution solvents throughout the run to prevent re-activation of silanols.[1]

Expert Insight: Do not use Dichloromethane (DCM) during the initial packing if using TEA, as it can react slowly to form quaternary ammonium salts over long periods. Stick to Hexanes/EtOAc for the deactivation phase.[1]

Module 2: Separation Strategy & Mobile Phase Optimization

Problem: 3,3'-bipyridine co-elutes with 3,4'-bipyridine or 4,4'-bipyridine. Logic: Isomer separation relies on exploiting subtle differences in dipole moments.[1][2]

  • 3,3'-bipyridine: Non-planar, twisted conformation (

    
     symmetry).[1][2]
    
  • 4,4'-bipyridine: Zero dipole moment in planar form, but twists in solution.[1][2]

Recommended Solvent Systems

We recommend screening these two distinct selectivity classes using TLC.

System ClassSolvent CompositionTarget InteractionRecommended For
Class A (Standard) EtOAc / Hexanes (+1% TEA) Adsorption/PolarityGeneral cleanup; removing tar/baseline impurities.[1][2]
Class B (Polar) MeOH / DCM (+1% NH₄OH) Hydrogen BondingDifficult isomer separation (e.g., 3,3' vs 3,4').
Class C (Alternative) Acetone / Hexanes Dipole SelectivityWhen EtOAc fails to resolve bands.
Workflow Visualization: Method Selection

The following decision tree outlines the logical flow for selecting the correct purification method based on your crude mixture's profile.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (10% MeOH/DCM) Start->TLC Decision1 Are spots tailing? TLC->Decision1 Deactivate Deactivate Silica (Pre-wash with 5% TEA) Decision1->Deactivate Yes (Streaking) StandardCol Standard Flash Chromatography Decision1->StandardCol No (Clean spots) Decision2 Is separation > 0.1 Rf? Deactivate->Decision2 StandardCol->Decision2 RunColumn Run Column Gradient: 0-100% EtOAc Decision2->RunColumn Yes Recryst Recrystallization (EtOAc/Hexanes) Decision2->Recryst Partial Separation Alumina Switch to Alumina (Basic/Neutral) Decision2->Alumina No (Co-elution) RunColumn->Recryst Final Polish

Figure 1: Decision logic for selecting the appropriate stationary phase and purification method.

Module 3: Troubleshooting & FAQs

Q1: My sample crashes out (precipitates) on the column.

Diagnosis: 3,3'-bipyridine has limited solubility in pure hexanes. Fix:

  • Solid Loading: Dissolve your crude in a minimum amount of DCM, mix with silica gel, and evaporate to dryness.[1] Load this dry powder on top of the column.[1]

  • Solvent Adjustment: Start your gradient at 10% EtOAc (or DCM) rather than 0% to ensure the compound moves immediately upon elution.

Q2: I cannot separate the 3,3' isomer from the 3,4' isomer on Silica.

Diagnosis: The polarity difference is insufficient for silica adsorption. Fix: Switch to Neutral Alumina (Brockmann Grade III) .

  • Why? Alumina offers different Lewis acid/base selectivity.[1][2]

  • Protocol: Use a gradient of DCM in Hexanes (0%

    
     50%). Alumina is less prone to the "tailing" seen with silica, often removing the need for TEA.[1]
    
Q3: The product is colored but NMR shows it's pure.

Diagnosis: Trace transition metals (Cu, Pd) from the coupling reaction (Ullmann/Suzuki) are coordinating to the bipyridine nitrogens. Fix: Perform a metal scavenging wash before chromatography.[1][2]

  • Dissolve crude in DCM.[1][2][5]

  • Wash with aqueous EDTA (0.1 M) or aqueous NH₄OH (10%) .

  • The aqueous layer will turn blue/green (removing Cu).

  • Dry organic layer and proceed to column.[1][2]

Module 4: Validated Experimental Protocol

Based on Organic Syntheses standards for bipyridine purification.

Target: Isolation of 3,3'-bipyridine from Ullmann coupling mixture.

  • Pre-treatment: Wash crude reaction mixture with 10% NH₄OH to remove copper salts.[1][2]

  • TLC Spotting: Use EtOAc:Hexanes (1:1) .

    • Note: If Rf is < 0.2, switch to EtOAc:MeOH (9:1).

  • Column Setup:

    • Stationary Phase: Silica Gel 60 (0.040-0.063 mm).[1][2]

    • Deactivation: Flush with 5% TEA in Hexanes.

  • Elution Gradient:

    • 0-5 min: 10% EtOAc / 90% Hexanes (+1% TEA)

    • 5-20 min: Linear ramp to 60% EtOAc (+1% TEA)

    • 20-30 min: Hold at 60% EtOAc.

  • Detection: UV at 254 nm . (Bipyridines are UV active).

  • Post-Column: Evaporate fractions. Recrystallize the resulting solid from hot EtOAc by adding Hexanes dropwise until turbid, then cooling to 4°C.

References

  • Organic Syntheses , Coll.[1][2] Vol. 10, p. 107 (2004); Vol. 78, p. 51 (2002).[1] Efficient Synthesis of Halomethyl-2,2'-Bipyridines. (Provides standard protocols for bipyridine handling on silica).

  • Journal of the Chemical Society , Dalton Transactions.[1] Separation of bipyridine isomers using cation-exchange chromatography. (Details advanced separation of metal-complexed isomers).

  • BenchChem Technical Support . Troubleshooting common issues in pyridine synthesis and purification. (Source for tailing mechanisms and amine additives).[1][3]

  • Sigma-Aldrich (Merck) .[1][2] Fundamental Guide to Flash Chromatography. (General reference for amine-modified silica phases).

Sources

Controlling side reactions in 2-methoxy-5-pyridyl coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of coupling the 2-methoxy-5-pyridyl moiety. Unlike the notoriously unstable 2-pyridyl boronic acids (C2-boron), the 2-methoxy-5-pyridyl isomer (C5-boron) is electronically distinct.[1] It is more stable but still prone to specific failure modes due to the electron-rich nature of the ring and the coordinating ability of the pyridine nitrogen.

Topic: Controlling Side Reactions in Suzuki-Miyaura & Cross-Coupling Ticket ID: CHEMSUP-2M5P-001 Status: Resolved / Guide Available[1]

Executive Summary: The "5-Pyridyl" vs. "2-Pyridyl" Distinction

Researchers often conflate the instability of 2-pyridyl boronic acids (which decompose rapidly via zwitterionic fragmentation) with 2-methoxy-5-pyridyl boronic acids .[1]

  • The Good News: The 5-pyridyl isomer does not undergo the rapid C2-specific zwitterionic protodeboronation.[1]

  • The Challenge: The 2-methoxy group is a strong electron-donating group (EDG).[1] This increases electron density at C5, making the C-B bond prone to acid-catalyzed protodeboronation and the pyridine nitrogen a potent catalyst poison .

Troubleshooting Modules

Module A: The Nucleophile (Boronic Acid Instability)

Context: You are using (2-methoxypyridin-5-yl)boronic acid or ester. Primary Failure Mode: Protodeboronation (Yield Loss). Secondary Failure Mode: Homocoupling.

Issue 1: Low Yield & Disappearance of Boronic Acid
  • Diagnosis: The starting halide remains, but the boronic acid is consumed. LCMS shows 2-methoxypyridine (mass = M-B(OH)₂ + H).[1]

  • Mechanism: The electron-rich ring facilitates protonation at the C5 position (ipso to Boron). This is accelerated by water and heat.

  • Resolution:

    • Switch to Anhydrous Conditions: Unlike standard Suzuki couplings, use anhydrous bases (e.g.,

      
       or 
      
      
      
      ) in dry dioxane or DMF. Water is the proton source for deboronation.[2]
    • The "Slow-Release" Strategy: If the standard boronic acid fails, switch to a MIDA Boronate . This releases the active species slowly, keeping the free boronic acid concentration low and minimizing decomposition.

    • Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 equiv.

Issue 2: Oxidative Homocoupling
  • Diagnosis: Formation of 2,2'-dimethoxy-5,5'-bipyridine.[1]

  • Cause: Presence of oxygen or Pd(II) species reacting with electron-rich boronates.[1]

  • Resolution: Degas solvents vigorously (sparge with Ar for 20 mins). Switch to a precatalyst (e.g., XPhos Pd G3) to ensure immediate entry into the Pd(0) cycle without an induction period.

Module B: The Electrophile (Halide Reactivity)

Context: You are using 2-methoxy-5-bromo/chloropyridine. Primary Failure Mode: Catalyst Poisoning (Stalled Reaction).

Issue 3: Reaction Stalls < 50% Conversion
  • Diagnosis: Catalyst is present, but turnover stops. Adding more catalyst restarts the reaction briefly.

  • Mechanism: The pyridine nitrogen (N1) coordinates to the unsaturated Pd(0) species, forming a stable, inactive complex (Pd-N adduct), effectively removing the catalyst from the cycle.

  • Resolution:

    • Ligand Selection: Use bulky, electron-rich phosphines like XPhos or SPhos .[1] The steric bulk prevents the pyridine nitrogen from approaching the Pd center, while the phosphine binds tightly.

    • Avoid "Naked" Pd: Do not use Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃. These ligands are too small to block N-coordination effectively.[1]

Visualizing the Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the destructive side reactions (Protodeboronation and Poisoning).

G cluster_0 Reagents Boronic 2-OMe-5-Py-B(OH)2 (Nucleophile) Transmetal Transmetallation Boronic->Transmetal Activation (Base) Byproduct Protodeboronated (2-OMe-Pyridine) Boronic->Byproduct H2O / Heat (Protodeboronation) Halide Ar-X (Electrophile) Pd_Active Pd(0)-Ligand (Active Catalyst) Halide->Pd_Active Oxidative Addn. Pd_Poisoned Pd-N(Pyridine) (Inactive Complex) Pd_Active->Pd_Poisoned N-Coordination (Poisoning) Pd_Active->Transmetal Product Coupled Product (2-OMe-5-Ar-Py) Transmetal->Product Reductive Elim. Ligand Bulky Ligand (XPhos/SPhos) Ligand->Pd_Active Prevents Poisoning

Caption: Competitive pathways in 2-methoxy-5-pyridyl coupling. Red paths indicate failure modes (Poisoning & Protodeboronation) that must be suppressed.

Experimental Protocols

Protocol A: Optimized Coupling for 2-Methoxy-5-Pyridyl Boronic Acid

Use this when the pyridine is the nucleophile.[1]

ComponentRecommendationRationale
Solvent 1,4-Dioxane (Anhydrous)High boiling point, minimizes water to prevent protodeboronation.[1]
Base

(Finely ground, 3.0 equiv)
Mild base; low solubility in dioxane creates a "slow release" effect.
Catalyst XPhos Pd G3 (2–5 mol%)Bulky ligand prevents N-poisoning; G3 precatalyst ensures rapid initiation.[1]
Temperature 80–100 °CSufficient for coupling; avoid >110 °C to prevent demethylation.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
      (3.0 equiv), and XPhos Pd G3  (0.02 equiv).
    
  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Heat to 80 °C. Monitor by LCMS at 1 hour.

  • Troubleshooting: If conversion is <50% and boronic acid is gone, add another 0.5 equiv of boronic acid.

Protocol B: MIDA Boronate "Slow Release" Method

Use this if Protocol A yields <40% due to rapid protodeboronation.

  • Reagents: 2-methoxy-5-pyridyl MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv).

  • Solvent: 1,4-Dioxane :

    
     (5:1 ratio). Note: Water is required here to hydrolyze the MIDA.
    
  • Base:

    
     (3.0 equiv).
    
  • Catalyst: SPhos Pd G3 (2 mol%).

  • Temp: 60 °C (Milder temp allowed by SPhos).

  • Mechanism: The base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate that matches the catalytic turnover, preventing accumulation and decomposition.

FAQ: Common User Issues

Q1: Can I use Pd(dppf)Cl2 for this reaction?

  • Answer: It is risky. While dppf is a bidentate ligand, it is not bulky enough to fully prevent the pyridine nitrogen from coordinating to the Pd center (poisoning). If you must use it, increase loading to 10 mol%. XPhos or SPhos are significantly better choices.

Q2: I see a byproduct with Mass = [Product - 14]. What is it?

  • Answer: This is likely the O-demethylated product (pyridone).[1] This occurs if you use strong Lewis acids (like

    
     in previous steps) or extremely high temperatures (>120 °C) with nucleophilic bases. Ensure your reaction temp is <100 °C and avoid strong nucleophiles like Li-thiolates.[1]
    

Q3: Why is 2-methoxy-5-pyridyl boronic acid more stable than the 2-pyridyl isomer?

  • Answer: The 2-pyridyl isomer (boron at C2) suffers from a specific trajectory where the Nitrogen lone pair facilitates the cleavage of the C-B bond via a zwitterionic intermediate.[2] In the 5-pyridyl isomer, the boron is meta to the nitrogen, preventing this direct mechanism. However, it is still electron-rich, making it susceptible to standard acid-catalyzed hydrolysis.[1]

References

  • Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 2003. Link

  • Billingsley, K., Buchwald, S.L. "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link

  • Knapp, D.M., Gillis, E.P., Burke, M.D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling Using MIDA Boronates." Journal of the American Chemical Society, 2009. Link

  • Cox, P.A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles and Mechanistic Insights." Journal of the American Chemical Society, 2017. Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Perampanel and Its Key Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Perampanel Development

Perampanel, marketed as Fycompa®, is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a significant role in the management of epilepsy.[1] As with any pharmaceutical agent, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold. This rigorous process, known as impurity profiling, is essential throughout the drug development lifecycle, from synthesis to formulation and storage.

Forced degradation studies are a cornerstone of this process, intentionally subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict potential degradation products that may form during storage.[2] Understanding the structure of these impurities is not merely a regulatory hurdle; it provides critical insights into the molecule's stability and informs the development of stable formulations and appropriate storage conditions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for this purpose, offering the high sensitivity and structural elucidation capabilities required to identify and characterize impurities, often present at trace levels.[3][4] This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of Perampanel and its principal process-related and degradation-induced impurities. By understanding these distinct fragmentation pathways, analytical scientists can develop robust, specific methods for the detection and monitoring of these critical compounds.

Analytical Methodology: A Foundation for Reliable Impurity Characterization

The reliable characterization of Perampanel and its impurities by LC-MS/MS is predicated on a robust analytical method. The following protocol outlines a typical approach, drawing from established methodologies in the scientific literature.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Standard solutions of Perampanel and, if available, impurity reference standards are prepared in a suitable solvent, typically a mixture of acetonitrile and water.

    • Forced degradation samples are prepared by dissolving Perampanel in a solution containing the stressor (e.g., 0.1N HCl for acid hydrolysis, 3% H₂O₂ for oxidation) and incubating for a defined period. The reaction is then quenched and diluted for analysis.[5]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly employed for the separation of Perampanel and its impurities (e.g., Shim-pack GIST C18).[2]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate at pH 2.5 or ammonium acetate) and an organic solvent like acetonitrile is typical.[2][3]

    • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally used.

    • Detection: UV detection (e.g., at 290 nm) can be used in conjunction with mass spectrometry.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for Perampanel and its derivatives, readily forming the protonated molecule [M+H]⁺.

    • MS/MS Analysis: Tandem mass spectrometry is performed using collision-induced dissociation (CID) to generate characteristic fragment ions. Key parameters such as collision energy and gas pressure are optimized for each compound to obtain informative fragmentation spectra.

Workflow for Impurity Identification

The following diagram illustrates the general workflow for the identification and characterization of Perampanel impurities.

Perampanel Impurity Identification Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Analysis & Elucidation Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) LC_Separation LC Separation (Reversed-Phase) Forced_Degradation->LC_Separation MS_Detection MS Detection ([M+H]⁺) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (CID) MS_Detection->MSMS_Fragmentation Compare_Perampanel Compare Fragmentation to Perampanel MSMS_Fragmentation->Compare_Perampanel Propose_Structures Propose Impurity Structures Compare_Perampanel->Propose_Structures Confirm_Structure Confirm Structure (NMR, HRMS) Propose_Structures->Confirm_Structure

Caption: Workflow for the identification of Perampanel impurities.

Comparative Fragmentation Analysis

This section details the fragmentation patterns of Perampanel and its key impurities. The fragmentation of Perampanel is well-documented, providing a solid baseline for comparison. The fragmentation pathways for the impurities are proposed based on established chemical principles and the observed fragmentation of the parent drug, as direct experimental MS/MS data for these specific impurities is not widely available in the cited literature.

Perampanel

Perampanel has a molecular weight of 349.38 g/mol (C₂₃H₁₅N₃O). In positive ion ESI-MS, it is observed as the protonated molecule [M+H]⁺ at m/z 350.2.[3] The MS/MS spectrum of Perampanel is characterized by two major fragment ions at m/z 247.2 and m/z 219.1.[3][6][7][8]

  • m/z 247.2 ([C₁₆H₁₁N₂O]⁺): This ion is formed by the cleavage of the C-C bond between the pyridone ring and the benzonitrile moiety, with the charge retained on the larger fragment containing the N-phenyl-pyridone core.

  • m/z 219.1 ([C₁₅H₁₁N₂]⁺): This fragment likely arises from the m/z 247.2 ion through the loss of a carbonyl group (CO).

The fragmentation pathway of Perampanel is visualized below:

Perampanel Fragmentation Perampanel Perampanel [M+H]⁺ m/z 350.2 Frag_247 Fragment [C₁₆H₁₁N₂O]⁺ m/z 247.2 Perampanel->Frag_247 - C₇H₄N Frag_219 Fragment [C₁₅H₁₁N₂]⁺ m/z 219.1 Frag_247->Frag_219 - CO

Caption: Proposed fragmentation pathway of Perampanel.

Key Impurities and Their Proposed Fragmentation

Forced degradation studies have identified several key impurities of Perampanel.[9][10] A study by Saida et al. (2018) characterized two significant degradation products: one arising from acid and base hydrolysis and another from oxidative degradation.[9][10] Additionally, Perampanel N-oxide is a known process-related impurity.[11][12]

1. Hydrolysis Impurity (Impurity A)

  • Structure: Formed under both acidic and basic conditions, this impurity results from the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).

  • Molecular Formula: C₂₃H₁₆N₂O₃

  • Exact Mass: 368.1161

  • Proposed [M+H]⁺: m/z 369.1

Proposed Fragmentation: The fragmentation is expected to be similar to Perampanel, with the primary cleavage occurring at the bond connecting the benzoyl group to the pyridone ring.

  • Proposed Key Fragment: A fragment analogous to the m/z 247.2 ion in Perampanel would be expected at m/z 247.2 , resulting from the loss of the 2-carboxy-phenyl group. A subsequent loss of water from the carboxylic acid moiety of the parent ion could also be observed.

2. Oxidative Impurity (Impurity B)

  • Structure: This impurity, formed under oxidative stress (e.g., with H₂O₂), is the N-oxide of the pyridine ring.[9][10]

  • Molecular Formula: C₂₃H₁₅N₃O₂

  • Exact Mass: 365.1164

  • Proposed [M+H]⁺: m/z 366.1

Proposed Fragmentation: The presence of the N-oxide functionality introduces new fragmentation pathways. A characteristic loss of an oxygen atom (16 Da) from the molecular ion is a common fragmentation for N-oxides.

  • Proposed Key Fragments:

    • m/z 350.1: Loss of an oxygen atom from the [M+H]⁺ ion, leading to an ion with the same m/z as protonated Perampanel.

    • m/z 247.2: Similar to Perampanel, cleavage of the C-C bond between the pyridone and the benzonitrile moieties.

    • m/z 263.2: Cleavage of the bond between the two pyridine rings, with the charge retained on the N-oxidized pyridone-benzonitrile fragment.

3. Perampanel N-Oxide (Process-Related Impurity)

  • Structure: Similar to the oxidative impurity, this is the N-oxide of the pyridine ring. It is also a known process-related impurity.[11][12]

  • Molecular Formula: C₂₃H₁₅N₃O₂

  • Molecular Weight: 365.39

  • Proposed [M+H]⁺: m/z 366.1

Proposed Fragmentation: The fragmentation pattern is expected to be identical to that proposed for the oxidative impurity (Impurity B).

Data Summary and Comparison

The following table summarizes the key mass spectrometric data for Perampanel and its major impurities.

CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)Origin of Impurity
Perampanel C₂₃H₁₅N₃O350.2247.2, 219.1API
Hydrolysis Impurity C₂₃H₁₆N₂O₃369.1 (Proposed)247.2 (Proposed)Degradation (Acid/Base)
Oxidative Impurity / N-Oxide C₂₃H₁₅N₃O₂366.1 (Proposed)350.1, 247.2 (Proposed)Degradation (Oxidative) / Process

Conclusion: Leveraging Fragmentation Data for Robust Drug Development

A thorough understanding of the mass spectrometric fragmentation patterns of Perampanel and its impurities is crucial for the development of specific and reliable analytical methods for quality control. While experimental fragmentation data for Perampanel is well-established, data for its impurities is less prevalent in the public domain.

This guide provides a framework for comparing the fragmentation of Perampanel with the proposed, chemically logical fragmentation pathways of its key hydrolysis and oxidative/process-related impurities. By leveraging the known fragmentation of the parent drug and fundamental principles of mass spectrometry, researchers can predict and identify these impurities with a higher degree of confidence. This knowledge facilitates the development of stability-indicating methods, ensures the quality and safety of the final drug product, and supports a more robust drug development process. Further studies involving the isolation and definitive structural elucidation of these impurities using techniques like NMR and high-resolution MS/MS would be invaluable to confirm these proposed fragmentation pathways.

References

  • Saida, S. J., Muthuchamy, M., Kaliyaperumal, M., Rumalla, C. S., Yanaka, R., & Rao, S. V. (2018). Isolation and Spectral Characterization of Degradation Impurity in Perampanel Drug Substance Using UPLC-MS and NMR Spectroscopy: Validation of Assay Method by UPLC. Asian Journal of Chemistry, 30(10), 2215-2220. [Link]

  • Shaik, J. S., Muthuchamy, M., Kaliyaperumal, M., Rumalla, C. S., Yanaka, R., & Rao, S. V. (2018). Isolation and Spectral Characterization of Degradation Impurity in Perampanel Drug Substance Using UPLC-MS and NMR Spectroscopy: Validation of Assay Method by UPLC. ResearchGate. [Link]

  • Jorgensen, W. L., et al. (2021). Structure-based design and synthesis of perampanel analogues as inhibitors of SARS-CoV-2 main protease. ResearchGate. [Link]

  • Sreekanth, N., et al. (2019). A new validated stability indicating RP-UFLC method for the determination of perampanel in tablets. GITAM Institute of Pharmacy. [Link]

  • Pharmaffiliates. (n.d.). Perampanel-impurities. [Link]

  • Varghese, S. J., Mohanakishore, G., & Ravi, T. K. (2022). Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method. Journal of Chromatographic Science, 60(6), 571–577. [Link]

  • Gao, P., & Zou, Q. (2022). Simple and Rapid LC-MS/MS Method for Determination of Perampanel in Human Plasma and Application to Bioequivalence Study. Current Pharmaceutical Analysis, 18(10), 919-929. [Link]

  • Li, J., et al. (2021). Determination of Impurities in Perampanel Bulk Drugs by High-Performance Liquid Chromatography and Gas Chromatography. ResearchGate. [Link]

  • Varghese, S. J., Mohanakishore, G., & Ravi, T. K. (2021). Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method. ResearchGate. [Link]

  • Intas Pharmaceuticals Ltd. (2016). Novel process for the preparation of perampanel and its intermediates thereof.
  • Varghese, S. J., Mohanakishore, G., & Ravi, T. K. (2021). Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method. ResearchGate. [Link]

  • Contin, M., et al. (2023). Therapeutic Salivary Monitoring of Perampanel in Patients with Epilepsy Using a Volumetric Absorptive Microsampling Technique. PMC. [Link]

  • Teva Pharmaceuticals. (2015). Process for the preparation of perampanel.
  • Intas Pharmaceuticals Ltd. (2016). Novel process for the preparation of perampanel and its intermediates thereof.
  • Hanada, T., et al. (2012). Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel): A Novel, Noncompetitive α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonist. Journal of Medicinal Chemistry, 55(23), 10327-10340. [Link]

  • Synthon B.V. (2018). Process and intermediates for the preparation of perampanel. Justia Patents. [Link]

  • Contin, M., et al. (2023). Chemical structures and MS/MS spectra of perampanel (a) and the... ResearchGate. [Link]

  • González-de la Parra, M., & Torres, H. (2025). Perampanel (antiepileptic) synthesis. ResearchGate. [Link]

  • IJCRT. (2024). ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ANTI-CONVULSANT DRUG BY RP-HPLC METHOD. [Link]

  • National Center for Biotechnology Information. (n.d.). Perampanel. PubChem. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

  • Li, J., et al. (2024). Therapeutic drug monitoring of free perampanel concentrations in practice: A practical analytical technique based on centrifugal ultrafiltration sample separation. PMC. [Link]

  • Crasto, A. M. (2016). Perampanel. New Drug Approvals. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenyl-2-pyridone. PubChem. [Link]

  • Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]

  • GenTech Scientific. (2023). What Factors Influence Fragmentation in Mass Spectrometry?. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Sławiński, J., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. [Link]

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  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10423-10426. [Link]

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A Comparative Guide to the Definitive Structure Validation of 6,6'-Dimethoxy-[3,3']bipyridinyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is not merely a detail—it is the bedrock of its function. For N-heterocyclic compounds like 6,6'-Dimethoxy-[3,3']bipyridinyl, a potent building block in supramolecular chemistry and a privileged scaffold in medicinal chemistry, unambiguous structural validation is paramount. The potential for constitutional isomerism, such as its 2,2', 4,4', or 5,5' substituted counterparts, necessitates a rigorous, multi-technique approach to ensure absolute certainty of its structure.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's properties.[1]

Experimental Protocol: From Powder to Structure
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 5-10 mg of the synthesized 6,6'-Dimethoxy-[3,3']bipyridinyl powder in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane or chloroform) in a small vial.

    • Place this vial inside a larger, sealed jar containing a more non-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexanes or pentane).

    • Allow the anti-solvent vapor to slowly diffuse into the solution over several days at room temperature. This gradual decrease in solubility will, with high probability, yield diffraction-quality single crystals.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension).

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

    • Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[2]

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K or 200 K) to minimize thermal vibrations and improve data quality.[2]

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize the atomic positions and thermal parameters.

Comparative Analysis: 6,6'-Dimethoxy-[3,3']bipyridinyl vs. 4,4'-Dimethoxy-2,2'-bipyridine

The power of SC-XRD lies in its precision. The determined structural parameters for your synthesized compound should be compared with known structures. Below is a comparison of the expected key parameters for 6,6'-Dimethoxy-[3,3']bipyridinyl versus the published data for its isomer, 4,4'-Dimethoxy-2,2'-bipyridine.[2][3]

ParameterExpected for 6,6'-Dimethoxy-[3,3']bipyridinyl Published for 4,4'-Dimethoxy-2,2'-bipyridine[2][3] Causality of Expected Differences
Molecular Formula C₁₂H₁₂N₂O₂C₁₂H₁₂N₂O₂Isomers have the same molecular formula.
Molecular Weight 216.24 g/mol 216.24 g/mol Isomers have the same molecular weight.
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)MonoclinicCrystal packing is highly sensitive to molecular symmetry and intermolecular forces, which differ between isomers.
Space Group To be determined (e.g., P2₁/c, Pbca)P2₁The arrangement of molecules in the unit cell will be different due to the change in substituent positions.
Dihedral Angle (between pyridine rings) Expected to be non-planar due to steric hindrance between the methoxy groups and the hydrogens at the 2 and 2' positions.5.8 (1)° (nearly co-planar)The 4,4' positions have minimal steric influence on the inter-ring torsion, allowing for near co-planarity. In the 6,6' isomer, steric clash would force a larger dihedral angle.
Intermolecular Interactions Expected C-H···N and potentially C-H···O hydrogen bonds. π-π stacking may be less prevalent if the rings are significantly twisted.C(Me)-H···N interactions and C-H···π interactions are observed, leading to a 3D network.[2]The different placement of methoxy groups and nitrogen atoms will alter the landscape for hydrogen bonding and π-stacking.

This comparative analysis is a self-validating system. A significant deviation in the dihedral angle and a different set of intermolecular interactions would provide strong evidence for the correct isomeric form.

Part 2: Orthogonal Validation with Spectroscopic Techniques

While SC-XRD is definitive for the solid state, it's crucial to confirm the structure's integrity in solution and to validate the bulk sample. NMR spectroscopy and mass spectrometry are indispensable orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each nucleus (¹H and ¹³C), allowing for the elucidation of the molecule's connectivity.

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the ¹H signals, determine chemical shifts (δ) in ppm, and analyze coupling constants (J) in Hz.

The substitution pattern of the bipyridine rings gives rise to a unique NMR fingerprint.

SpectrumExpected for 6,6'-Dimethoxy-[3,3']bipyridinyl Rationale and Comparison
¹H NMR - A single methoxy (OCH₃) signal integrating to 6H. - Three distinct aromatic proton signals, each integrating to 2H, with specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).The molecule is C₂ symmetric, so protons on both rings are chemically equivalent. The splitting patterns will be unique to the 3,3'-linkage and 6,6'-substitution, differing significantly from the patterns of 2,2' or 4,4' isomers. For example, the spectrum will be simpler than that of an unsymmetrical bipyridine.
¹³C NMR - One methoxy carbon signal. - Six distinct aromatic carbon signals.The C₂ symmetry results in six unique carbon environments in the aromatic region. The chemical shifts, particularly for the carbon attached to the methoxy group (C6) and the carbons at the ring junction (C3), will be characteristic.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate mass measurement, which confirms the elemental composition of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the solution into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass.

ParameterExpected for 6,6'-Dimethoxy-[3,3']bipyridinyl
Molecular Formula C₁₂H₁₂N₂O₂
Theoretical Exact Mass 216.0899 g/mol
Expected [M+H]⁺ (m/z) 217.0972

An observed mass within a few ppm (parts per million) of the theoretical mass provides high confidence in the elemental formula. While HRMS cannot distinguish between isomers on its own, it is a critical check for the molecular formula of the synthesized compound.

Visualization of the Validation Workflow

The following diagram illustrates the integrated workflow for the structural validation of 6,6'-Dimethoxy-[3,3']bipyridinyl.

G cluster_synthesis Start: Synthesized Compound cluster_validation Multi-Technique Validation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synth Putative 6,6'-Dimethoxy- [3,3']bipyridinyl XRD Single-Crystal X-ray Diffraction Synth->XRD NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synth->NMR MS High-Resolution Mass Spec Synth->MS XRD_Data 3D Structure, Bond Lengths, Angles, Dihedral Angle XRD->XRD_Data NMR_Data Connectivity, Symmetry, Chemical Shifts NMR->NMR_Data MS_Data Elemental Composition (Exact Mass) MS->MS_Data Compare Compare with Data from Known Isomers XRD_Data->Compare NMR_Data->Compare MS_Data->Compare Validated Validated Structure of 6,6'-Dimethoxy-[3,3']bipyridinyl Compare->Validated

Caption: Integrated workflow for structural validation.

Conclusion

The definitive validation of a molecular structure, particularly for a compound with potential isomers like 6,6'-Dimethoxy-[3,3']bipyridinyl, is a non-negotiable standard in scientific research. It requires a synergistic approach where the unparalleled detail of single-crystal X-ray diffraction is corroborated by the in-solution and gas-phase data from NMR spectroscopy and high-resolution mass spectrometry. By following the detailed protocols and comparative analyses outlined in this guide, researchers can establish the structure of their synthesized material with the highest degree of confidence, ensuring the integrity and reproducibility of their subsequent work.

References

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  • Metzroth, T., et al. (2010). Unravelling the fine structure of stacked bipyridine diamine-derived C3-discotics as determined by X-ray diffraction, quantum-chemical calculations, Fast-MAS NMR and CD spectroscopy. RSC Publishing.
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  • National Institutes of Health. (2018). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 8(1), 171–176. Retrieved from [Link]

  • Drew, M. G. B., et al. (2003). Complexes formed between the quadridentate, heterocyclic molecules 6,6′-bis-(5,6-dialkyl-1,2,4-triazin-3-yl)-2,2′-bipyridine (BTBP) and lanthanides(iii): implications for the partitioning of actinides(iii) and lanthanides(iii). Dalton Transactions, (11), 2263–2272. Retrieved from [Link]

  • Marzano, C., et al. (2017). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions, 46(31), 10356–10367. Retrieved from [Link]

  • PUBDB. (2024). Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Lewis, D. J., et al. (2022). Synthesis and Coordination Chemistry of a Benzannulated Bipyridine: 6,6'-Biphenanthridine. Inorganic Chemistry, 61(34), 13444–13454. Retrieved from [Link]

  • Bielli, E., et al. (1974). Spectroscopic studies on some compounds (including dimorphic solids) of platinum(II) with 2,2′-bipyridyl and its analogues. Journal of the Chemical Society, Dalton Transactions, (19), 2133–2138. Retrieved from [Link]

  • Bence, J., & Giarikos, D. (2017). Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ruthenium (II). Retrieved from [Link]

Sources

Technical Guide: Infrared Spectroscopy Analysis of Methoxy-Bipyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-bipyridines (specifically 4,4'-dimethoxy-2,2'-bipyridine and its isomers) are critical ligands in coordination chemistry, serving as electron-rich alternatives to unsubstituted bipyridines.[1] They are extensively used to tune the redox potentials of metal centers in catalysis and dye-sensitized solar cells (DSSCs).

This guide addresses the analytical challenge of verifying the methoxy substitution and monitoring metal coordination . While NMR provides definitive structural connectivity, Fourier-Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and solid-state method for immediate quality control and reaction monitoring.[1] This document details the spectral fingerprints required to distinguish methoxy-bipyridines from their precursors and validates the protocol against NMR and Raman alternatives.

Part 1: The Analytical Challenge & Comparative Landscape

In the synthesis of methoxy-bipyridines (typically via nucleophilic substitution of nitro- or halo-bipyridines with methoxide), the primary analytical goal is to confirm the complete installation of the methoxy group (


) and the integrity of the bipyridine core.
Comparative Analysis: IR vs. NMR vs. Raman

The following table objectively compares IR against its primary alternatives for this specific analyte class.

FeatureFTIR (ATR)

H NMR
Raman Spectroscopy
Primary Utility Functional Group ID : Instantly detects C-O-C (methoxy) and C=N (ring) modes.[1]Structural Connectivity : Definitive proof of substitution pattern and symmetry.[1]Symmetric Modes : Best for analyzing the "ring breathing" modes and metal-ligand low-frequency vibrations.[1]
Speed < 2 minutes (no sample prep).15–30 minutes (dissolution + shimming + acquisition).[1]5–10 minutes.
Sample State Solid or Liquid (Native state).[1]Solution only (Requires deuterated solvents).[1]Solid or Liquid.[1]
Methoxy Specificity High : Distinct C-O stretch (

) and aliphatic C-H (

).
High : Distinct singlet peak

.[1]
Medium : C-O bands often weak; better for aromatic backbone analysis.[1]
Cost/Maintenance Low (Benchtop).[1]High (Cryogens, solvent costs).[1]Medium to High.
Limit of Detection

.

.
Varies (Fluorescence interference is a major risk with bipyridines).[1]

Scientist’s Insight: While NMR is the "gold standard" for structure, FTIR is the superior "workhorse" for reaction monitoring. If the strong nitro symmetric stretch (


) of the starting material disappears and the ether C-O band appears, the reaction is successful. You do not need an NMR for every checkpoint.[1]

Part 2: Spectral Fingerprinting (The "Meat")

To validate a methoxy-bipyridine sample, you must identify three distinct spectral regions. Absence of any of these indicates decomposition or incomplete synthesis.[1]

The Methoxy Signature (The Substituent)

The methoxy group introduces aliphatic character and ether linkages to the aromatic system.

  • Aliphatic C-H Stretch (

    
    ):  Unlike unsubstituted bipyridine, which only shows aromatic C-H stretches (
    
    
    
    ), methoxy derivatives exhibit distinct bands just below
    
    
    due to the methyl group (
    
    
    ).
  • Aryl-Alkyl Ether C-O Stretch (

    
    ):  This is the diagnostic band . It is typically strong and broad.[1] For 4,4'-dimethoxy-2,2'-bipyridine, look for a prominent asymmetric stretch near 
    
    
    
    .[1]
  • Symmetric C-O Stretch (

    
    ):  A secondary, often sharper band.
    
The Bipyridine Backbone (The Core)
  • C=N Ring Stretch (

    
    ):  The "heartbeat" of the pyridine ring.
    
  • Ring Breathing Mode (

    
    ):  A characteristic pyridine ring deformation.[1]
    
Coordination Indicators (The Shift)

When the ligand binds to a metal (e.g., Ru, Ir, Re), the electron density changes via


-donation and 

-backbonding.
  • The Blue Shift: The C=N stretching frequency typically shifts to higher wavenumbers (e.g., from

    
    ) upon coordination. This confirms the ligand is bound and not just physically mixed with the metal salt.
    

Part 3: Experimental Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) for maximum throughput and reproducibility.[1]

Equipment: FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer) with Diamond or ZnSe ATR crystal.[1] Resolution:


.
Scans:  16–32 scans.[1]
Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol.[1] Collect an air background to subtract atmospheric

    
     (
    
    
    
    ) and water vapor.
  • Sample Prep:

    • Solids: Place

      
       of the methoxy-bipyridine powder directly on the crystal. Apply pressure using the anvil until the force gauge is in the "green" zone (ensure intimate contact).
      
    • Oils/Liquids: Place 1 drop to cover the crystal active area.[1]

  • Acquisition: Scan from

    
     to 
    
    
    
    .[1]
  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library spectra is needed). Baseline correct only if significant drift is observed.[1]

  • Validation Check:

    • Pass: Presence of peaks at

      
       (C-H aliphatic) AND 
      
      
      
      (C-O).
    • Fail: Presence of peaks at

      
       (Residual Nitro precursor) or broad OH stretch 
      
      
      
      (Wet sample/Hydrolysis).

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for synthesizing and characterizing methoxy-bipyridines, highlighting where IR acts as the "Gatekeeper" before expensive NMR resources are used.

G Start Start: Synthesis (Nitro-bipy + NaOMe) Crude Isolate Crude Solid Start->Crude FTIR Step 1: ATR-FTIR Analysis (Rapid Screen) Crude->FTIR Check1 Check: Peak @ ~1250 cm⁻¹? (Methoxy C-O) FTIR->Check1 Check2 Check: Peak @ ~1350/1530 cm⁻¹? (Residual Nitro) Check1->Check2 Yes (C-O Present) Fail Recrystallize / Re-react Check1->Fail No (Synthesis Failed) Check2->Fail Yes (Impure) Pass_IR IR QC Passed Check2->Pass_IR No (Pure) Fail->Crude Reprocess NMR Step 2: ¹H NMR Validation (Structural Confirmation) Pass_IR->NMR Final Release for Metal Complexation NMR->Final

Caption: Analytical workflow for methoxy-bipyridine synthesis. FTIR serves as the primary "gatekeeper" to filter out failed or incomplete reactions before NMR validation.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methoxypyridine.[1] NIST Standard Reference Data.[1][2] Available at: [Link]

  • SpectraBase. 4,4'-Dimethoxy-2,2'-bipyridyl IR Spectra (ATR & Transmission). John Wiley & Sons.[1] Available at: [Link]

  • Royal Society of Chemistry (Dalton Trans). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state.[1] Dalton Transactions, 2013, 42, 1787-1797.[1][3] Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen: A Guide to the Proper Disposal of 6,6'-Dimethoxy-[3,3']bipyridinyl

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Understanding the "Why"

A thorough review of safety data sheets (SDS) for compounds structurally related to 6,6'-Dimethoxy-[3,3']bipyridinyl reveals a consistent pattern of potential hazards. For instance, the parent compound, 3,3'-bipyridine, and its isomers are known to be toxic.[1] The related compound, 4,4'-Bipyridyl, is classified as toxic if swallowed or in contact with skin and may cause damage to organs.[2] Furthermore, the introduction of methoxy groups to aromatic structures can influence their metabolic pathways and environmental fate, sometimes leading to persistent and bioaccumulative breakdown products.[3] The National Toxicology Program has also classified a related compound, 3,3'-dimethoxybenzidine, as reasonably anticipated to be a human carcinogen.[4]

Given this information, and the absence of specific toxicological data for 6,6'-Dimethoxy-[3,3']bipyridinyl, it is imperative to handle this compound as a hazardous substance. The procedures outlined below are designed to mitigate risks associated with toxicity, environmental contamination, and unforeseen chemical reactions.

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6,6'-Dimethoxy-[3,3']bipyridinyl is a multi-step process that begins with the user and ends with a certified hazardous waste disposal service. Adherence to these steps is crucial for maintaining a safe laboratory environment.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are essential.

  • Body Protection : A laboratory coat should be worn to protect against splashes.

  • Respiratory Protection : If handling the solid form and there is a risk of dust generation, a properly fitted respirator is advised.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to safe disposal. Cross-contamination can lead to dangerous reactions and complicates the disposal process.

  • Dedicated Waste Container : Designate a specific, clearly labeled container for 6,6'-Dimethoxy-[3,3']bipyridinyl waste.

  • Avoid Mixing : Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, unless their compatibility is known.

  • Solid vs. Liquid : If you have both solid 6,6'-Dimethoxy-[3,3']bipyridinyl and solutions containing it, use separate, appropriately labeled containers for each.

Step 3: Containerization and Labeling - Clarity is Key

The container used for waste accumulation must be robust, compatible with the chemical, and clearly identified.

  • Container Choice : Use a container made of a material that will not react with the chemical. For solid waste, a securely sealed plastic or glass jar is suitable. For liquid waste, a screw-cap bottle is appropriate.

  • Labeling : The label must be unambiguous and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "6,6'-Dimethoxy-[3,3']bipyridinyl"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator or research group

Step 4: Storage - Safe and Secure Accumulation

Waste containers should be stored in a designated and controlled area within the laboratory.

  • Designated Area : Store the waste container in a satellite accumulation area, which is a location at or near the point of waste generation.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure and Closed : Keep the container tightly closed except when adding waste.

Step 5: Disposal Request - The Final Hand-off

Once the waste container is full or is no longer needed, it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow Institutional Procedures : Each institution has its own specific procedures for waste pickup. Familiarize yourself with and follow these protocols.

  • Documentation : Complete any required waste disposal forms accurately and completely.

The decision-making process for the disposal of 6,6'-Dimethoxy-[3,3']bipyridinyl can be visualized as follows:

Disposal_Workflow Start Disposal of 6,6'-Dimethoxy- [3,3']bipyridinyl PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Waste_Type Identify Waste Type (Solid, Liquid, Contaminated Debris) PPE->Waste_Type Solid_Waste Solid Waste Stream Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste Stream Waste_Type->Liquid_Waste Liquid Debris Contaminated Debris Waste_Type->Debris Debris Segregate Segregate from Incompatible Chemicals Solid_Waste->Segregate Liquid_Waste->Segregate Debris->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Storage Store in Designated Satellite Accumulation Area Containerize->Storage EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Storage->EHS_Pickup

Sources

Personal protective equipment for handling 6,6'-Dimethoxy-[3,3']bipyridinyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6,6'-Dimethoxy-[3,3']bipyridinyl (CAS: 142695-43-2) is a functionalized bipyridine derivative often utilized as a ligand in coordination chemistry and pharmaceutical intermediate synthesis.

While specific toxicological data for this isomer may be sparse compared to the parent 2,2'-bipyridine, Structure-Activity Relationship (SAR) analysis mandates that it be handled with High Caution . Bipyridines are known chelators that can interfere with metalloenzymes and are often neurotoxic or nephrotoxic upon acute exposure.

Core Directive: Treat this compound as a Category 3 Acute Toxin (Oral/Dermal) and a Category 2 Irritant until specific assay data proves otherwise. Do not rely on "standard" lab PPE; use the enhanced protocols detailed below.

Hazard Profiling & Risk Assessment
Hazard ClassRisk DescriptionCritical Control Point
Acute Toxicity Potential neurotoxicity or systemic toxicity via ingestion/inhalation. Structural analogs (e.g., 2,2'-bipyridine) have LD50s <100 mg/kg.Dust Control: Weighing and transfer of solids.
Dermal Absorption Bipyridines can penetrate skin, especially when solubilized in organic solvents (DMSO, DCM).Glove Permeation: Thin nitrile is insufficient for solutions.
Ocular Damage Solid particles are abrasive and chemically irritating (alkaline nature of pyridines).Eye Protection: Gaps in safety glasses allow dust entry.
Personal Protective Equipment (PPE) Matrix

This system uses a Redundant Barrier Approach . Single layers are insufficient for high-potency intermediates.

A. Respiratory Protection[1][2][3][4][5][6][7][8][9]
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges.

    • Note: N95 masks offer insufficient protection against organic vapors if the compound is in solution.

B. Dermal Protection (Hands)

Do not use standard 4-mil exam gloves alone. Pyridine derivatives can permeate thin nitrile rapidly.

StatePrimary GloveSecondary Glove (Inner)Rationale
Solid / Powder Nitrile (≥ 5 mil / 0.12 mm) Nitrile (4 mil)Prevents contact with dust during weighing.
Solution (DMSO/MeOH) Silver Shield / Laminate Nitrile (4 mil)Laminate gloves provide >480 min breakthrough time against organic solvents that carry the toxin through skin.
Solution (Aqueous) Double Nitrile (Total ≥ 10 mil) Nitrile (4 mil)Aqueous solutions have lower permeation rates, but redundancy is required.
C. Ocular & Body Protection[2][6][7][8][10][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited due to the risk of airborne dust entering from the side or top.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Ensure wrist cuffs are sealed (taped or knit cuffs inside gloves).

Operational Protocol: The "Safe Loop" Workflow

The following workflow enforces a "Zero-Contact" policy.

Step 1: Preparation & Weighing
  • Decontaminate: Wipe down the balance enclosure in the fume hood with a wet wipe to remove static (static attracts bipyridine dust).

  • Setup: Place a secondary containment tray inside the hood. All weighing happens inside this tray.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the stock bottle.

  • Seal: Parafilm the stock bottle immediately after use before removing it from the hood.

Step 2: Solubilization (High Risk)

Solubilizing this compound in DMSO or Dichloromethane creates a "transdermal vector"—the solvent carries the toxin through gloves.

  • Donning: Switch to Laminate/Silver Shield gloves over your nitrile gloves.

  • Addition: Add solvent slowly down the side of the vial to prevent aerosolization.

  • Capping: Cap the vial tightly. Vortex inside the hood. Never vortex on an open bench.

Step 3: Waste Disposal[6][11]
  • Segregation: Do not mix with general organic waste if the facility classifies bipyridines as "P-listed" or acutely toxic. Use a dedicated "Toxic Organic" stream.

  • Liquids: Quench reaction mixtures; dispose of in High-Hazard Carboy.

  • Solids: Contaminated gloves, spatulas, and weigh boats must go into a sealed double-bag before entering the solid waste drum.

Workflow Visualization

The following diagram illustrates the "Safe Handling Loop," emphasizing the critical decision gates for PPE changes.

SafeHandlingLoop Storage 1. Storage (Cool, Dry, Dark) CheckPPE Check PPE: Double Nitrile? Storage->CheckPPE Weighing 2. Weighing (Fume Hood Only) CheckSolvent Check Solvent: Need Laminate Gloves? Weighing->CheckSolvent Solubilization 3. Solubilization (Solvent Hazard) Reaction 4. Reaction (Closed System) Solubilization->Reaction Waste 5. Disposal (Double Bag/Seal) Reaction->Waste CheckPPE->Weighing Pass CheckSolvent->Solubilization Yes (DMSO/DCM) CheckSolvent->Reaction No (Aq/Solid)

Caption: Operational workflow for handling 6,6'-Dimethoxy-[3,3']bipyridinyl. Red nodes indicate high-risk steps requiring specific PPE upgrades (e.g., laminate gloves).

Emergency Response Procedures

In case of Spillage (Solid):

  • Evacuate the immediate area (5-meter radius).

  • Don PPE: Full-face respirator (P100) and double nitrile gloves.

  • Contain: Cover spill with wet paper towels to prevent dust generation.

  • Clean: Scoop up wet material into a wide-mouth waste jar. Wash area with soap and water (pH > 10 soap is preferred for bipyridines to aid solubility/removal).

In case of Exposure:

  • Skin: Wash with soap and water for 15 minutes .[7] Do not use alcohol (increases absorption).

  • Eyes: Flush for 15 minutes.[1][3][7] Seek medical attention immediately (ophthalmology consult required due to alkaline irritation risk).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,2'-Bipyridine. (Used as SAR proxy for toxicity profile).

  • Ansell. (2022). Chemical Permeation & Degradation Guide. (Reference for glove selection against organic solvents).

  • PubChem. (n.d.). Compound Summary: 6,6'-Dimethoxy-3,3'-bipyridine. National Library of Medicine.

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.